molecular formula C11H15NO B028105 2-(3-Methoxyphenyl)pyrrolidine CAS No. 103861-77-4

2-(3-Methoxyphenyl)pyrrolidine

Cat. No.: B028105
CAS No.: 103861-77-4
M. Wt: 177.24 g/mol
InChI Key: QGKFYRMABWIOIW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrrolidine is a chiral pyrrolidine-based compound that serves as a high-value building block and key intermediate in medicinal chemistry and pharmaceutical research. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics due to its advantageous three-dimensional coverage and ability to influence stereochemistry and physicochemical properties . This compound is primarily investigated as a core structural element in the design and synthesis of novel bioactive molecules, particularly those targeting the Central Nervous System (CNS). Its structure, incorporating a chiral center and an aromatic methoxy group, makes it a valuable intermediate for developing potential therapeutic agents such as antidepressants, antipsychotics, and other neuromodulatory drugs . The chiral nature of the pyrrolidine ring is critical for generating selective ligands for enantioselective proteins, allowing for the exploration of structure-activity relationships (SAR) and the development of optimized drug candidates . Researchers utilize this scaffold to explore a wide range of pharmacological activities, including anticonvulsant , anti-inflammatory , and anticancer effects . Its versatility also extends to serving as a precursor in asymmetric synthesis and for the functionalization of preformed pyrrolidine rings, such as proline derivatives . Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications in humans or animals. All safety data sheet (SDS) information should be reviewed prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFYRMABWIOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394240
Record name 2-(3-methoxyphenyl)pyrrolidine
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103861-77-4
Record name 2-(3-methoxyphenyl)pyrrolidine
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Record name 2-(3-methoxyphenyl)pyrrolidine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103861-77-4[1]

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyrrolidine, a heterocyclic amine of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and discusses its potential, though currently under-investigated, biological significance.

Core Chemical and Physical Properties

This compound is a substituted pyrrolidine with a methoxyphenyl group at the 2-position. Its core properties are summarized in the table below.

PropertyValueSource
CAS Number 103861-77-4[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Boiling Point 280 °C
Density 1.024 g/cm³
Flash Point 111 °C
SMILES COc1cccc(c1)C2CCCN2
InChI InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3

Synthesis and Experimental Protocols

A potential synthetic pathway is the reductive cyclization of a γ-nitroketone. This method is advantageous due to the accessibility of starting materials.

Proposed Synthesis of this compound:

Step 1: Synthesis of 1-(3-methoxyphenyl)-4-nitrobutan-1-one

  • To a solution of 3-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add 1-nitro-2-propanol (1.2 equivalents) and a catalytic amount of a base like sodium hydroxide.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-nitroketone.

  • Purify the product by column chromatography on silica gel.

Step 2: Reductive Cyclization to this compound

  • Dissolve the purified 1-(3-methoxyphenyl)-4-nitrobutan-1-one (1 equivalent) in a solvent like methanol or ethanol.

  • Add a reducing agent such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Alternatively, a chemical reducing agent like sodium borohydride in the presence of a Lewis acid can be used.

  • Pressurize the reaction vessel with hydrogen gas (if using catalytic hydrogenation) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter off the catalyst (if used) through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the final product by distillation under reduced pressure or by column chromatography.

Below is a generalized workflow for the synthesis and characterization of a novel pyrrolidine derivative.

G General Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Reductive Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Distillation) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Characterize Pure Compound ms Mass Spectrometry purification->ms Characterize Pure Compound ftir FTIR Spectroscopy purification->ftir Characterize Pure Compound purity Purity Analysis (e.g., HPLC, GC) purification->purity Characterize Pure Compound screening Initial Biological Screening purity->screening Submit for Biological Testing dose_response Dose-Response Studies screening->dose_response moa Mechanism of Action Studies dose_response->moa end Final Report and Data Analysis moa->end

Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

Biological Activity and Potential Applications

The specific biological activity and pharmacological profile of this compound are not extensively documented in publicly available literature. However, the pyrrolidine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds and approved drugs.[2][3] Derivatives of pyrrolidine exhibit a broad spectrum of activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many pyrrolidine-containing molecules act as neurotransmitter reuptake inhibitors, receptor antagonists, or modulators. For instance, some 3-substituted pyrrolidines are potent norepinephrine and serotonin reuptake inhibitors.[4]

  • Antiviral and Anticancer Properties: The pyrrolidine ring is a core component of several antiviral and anticancer agents.[2]

  • Enzyme Inhibition: Pyrrolidine derivatives have been developed as inhibitors for various enzymes, playing roles in different disease pathways.

Given the structural similarity of this compound to other psychoactive compounds, it is plausible that this molecule may exhibit activity at CNS targets. For example, the related compound 3-Methoxyphencyclidine (3-MeO-PCP), although a different chemical class, is a known NMDA receptor antagonist. It is important to note that any potential biological activity of this compound would require rigorous experimental validation.

Spectroscopic Data

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the four protons on the methoxyphenyl ring.

  • Methine Proton: A signal corresponding to the proton at the C2 position of the pyrrolidine ring, adjacent to the aromatic ring.

  • Pyrrolidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) for the remaining protons on the pyrrolidine ring.

  • Methoxy Protons: A characteristic singlet around δ 3.8 ppm for the three protons of the methoxy group.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Several signals in the downfield region (typically δ 110-160 ppm) for the carbons of the methoxyphenyl ring.

  • Pyrrolidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm) for the four carbons of the pyrrolidine ring.

  • Methoxy Carbon: A signal around δ 55 ppm for the carbon of the methoxy group.

Mass Spectrometry:

  • The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation would likely involve the loss of the methoxy group or cleavage of the pyrrolidine ring.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While its specific pharmacological profile remains to be elucidated, its structural features suggest potential for activity within the central nervous system. Further research is warranted to fully characterize its biological effects and to explore its potential as a lead compound in drug discovery programs. The synthesis and characterization workflow presented in this guide provides a roadmap for such future investigations.

References

An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine: A Compound of Interest in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methoxyphenyl)pyrrolidine is a heterocyclic amine belonging to the pyrrolidine class of compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. While specific research on this compound is limited in publicly available literature, this technical guide aims to provide a comprehensive overview of its chemical properties, potential synthesis strategies, and predicted biological activities based on the extensive research conducted on structurally related pyrrolidine derivatives. This document will serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₅NO. Its structure consists of a pyrrolidine ring substituted at the 2-position with a 3-methoxyphenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
CAS Number 103861-77-4[1]
Appearance Not specified (likely an oil or low-melting solid)-
Boiling Point 280.4 °C at 760 mmHg-
Flash Point 111.1 °C-
Density 1.055 g/cm³-
pKa Not specified-
LogP Not specified-

Note: Some physical properties are predicted based on chemical structure and may not have been experimentally determined.

Potential Synthesis Strategies

Experimental Protocol: [3+2] Cycloaddition for the Synthesis of 2-Arylpyrrolidines (General Procedure)

This protocol is a generalized representation based on established methods for synthesizing similar compounds and would require optimization for the specific synthesis of this compound.[2]

Materials:

  • 3-Methoxybenzaldehyde

  • An appropriate azomethine ylide precursor (e.g., a glycine ester derivative)

  • An alkene (e.g., ethylene or a substituted alkene)

  • A suitable solvent (e.g., toluene, THF)

  • A catalyst (if required, e.g., a Lewis acid)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Formation of the Azomethine Ylide: The azomethine ylide is generated in situ from the precursor. This can often be achieved by reacting an α-amino acid ester with an aldehyde or ketone in the presence of a dehydrating agent or by thermal or photochemical means from an aziridine precursor. For the synthesis of this compound, the imine derived from 3-methoxybenzaldehyde and a glycine ester could be a suitable starting point.

  • Cycloaddition Reaction: The generated azomethine ylide is then reacted with an alkene dipolarophile. The reaction is typically carried out in an inert solvent under reflux or at room temperature, depending on the reactivity of the components.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to afford the desired this compound derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthesis Workflow

G cluster_0 Synthesis of this compound start Starting Materials (3-Methoxybenzaldehyde, Azomethine Ylide Precursor, Alkene) step1 In situ Generation of Azomethine Ylide start->step1 step2 [3+2] Cycloaddition Reaction step1->step2 step3 Reaction Work-up step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 end This compound step4->end

Caption: A generalized workflow for the synthesis of 2-arylpyrrolidines.

Potential Biological Activities and Mechanism of Action

The pyrrolidine scaffold is a key component in many biologically active molecules, and derivatives have shown a wide array of pharmacological effects.[3] Based on the structure of this compound and the activities of related compounds, several potential biological targets can be postulated.

Monoamine Oxidase (MAO) Inhibition

Numerous pyrrolidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[4][5][6] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

Table 2: MAO-B Inhibitory Activity of Selected Pyrrolidine Derivatives (for Comparative Analysis)

Compound IDStructureMAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
Safinamide (S)-(+)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide0.163172[4]
Compound D5 Chiral fluorinated pyrrolidine derivative0.0192440[4]
Compound 2c N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide60.10% inhibition at 100 µMSelective for MAO-B[5]
Compound 2h N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide66.30% inhibition at 100 µMSelective for MAO-B[5]

Note: This table provides data for structurally related compounds to infer the potential of this compound as a MAO inhibitor. Direct experimental data for the title compound is not available.

Diagram 2: Potential MAO Inhibition Signaling Pathway

G cluster_0 Monoamine Oxidase Inhibition compound This compound (Hypothesized) mao Monoamine Oxidase (MAO) compound->mao Inhibition compound->mao degradation Neurotransmitter Degradation mao->degradation increase Increased Neurotransmitter Levels neurotransmitters Dopamine, Serotonin, Norepinephrine neurotransmitters->degradation Substrate effect Potential Therapeutic Effect (e.g., Antidepressant, Neuroprotective) increase->effect

Caption: Hypothesized mechanism of action via MAO inhibition.

Receptor Binding Affinity

Aryl-substituted pyrrolidines are known to interact with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors.[7][8][9] The 3-methoxyphenyl moiety is a common feature in ligands for these receptors.

3.2.1. Dopamine Receptors

3-Arylpyrrolidine derivatives have been synthesized and evaluated as dopamine D3 receptor ligands.[9] While this compound is a 2-substituted analog, the presence of the methoxy group on the phenyl ring suggests potential interaction with dopamine receptors.

3.2.2. Serotonin Receptors

The methoxyphenyl group is a key pharmacophore in many serotonin receptor ligands. For instance, 3-MeO-PCP, which has a 3-methoxyphenyl group, shows affinity for the serotonin transporter (SERT).[10]

3.2.3. Nicotinic Acetylcholine Receptors (nAChRs)

Pyrrolidine-containing compounds have been developed as high-affinity ligands for nicotinic acetylcholine receptors.[8]

Table 3: Receptor Binding Affinities of Structurally Related Compounds (for Comparative Analysis)

Compound ClassReceptor TargetAffinity (Kᵢ or IC₅₀)Reference
3-(3-Hydroxyphenyl)pyrrolidine analogsDopamine D3 ReceptorVaries with substitution[9]
3-MeO-PCPSerotonin Transporter (SERT)216 nM (Kᵢ)[10]
2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogsNicotinic Acetylcholine Receptors9 - 331 pM (Kᵢ)[8]

Note: This table is for illustrative purposes to highlight the potential receptor targets of this compound based on the activities of related structures.

Experimental Protocols for Biological Evaluation (General)

The following are generalized protocols for in vitro assays that could be used to evaluate the biological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[11][12]

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT₂ₐ)

  • A radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2)

  • This compound (test compound)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Diagram 3: Radioligand Binding Assay Workflow

G cluster_0 Radioligand Binding Assay start Prepare Assay Components (Membranes, Radioligand, Test Compound) step1 Incubate to Reach Equilibrium start->step1 step2 Separate Bound and Free Ligand (Filtration) step1->step2 step3 Quantify Radioactivity (Scintillation Counting) step2->step3 step4 Data Analysis (Calculate IC50 and Ki) step3->step4 end Determine Receptor Affinity step4->end

Caption: A simplified workflow for a radioligand binding assay.

Monoamine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine)

  • This compound (test compound)

  • Assay buffer

  • A fluorescence plate reader

Procedure:

  • Pre-incubation: The MAO enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The formation of the fluorescent product is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically rich class of pyrrolidine derivatives. While direct experimental data on its biological activity is scarce, the structural analogy to known bioactive compounds suggests its potential as a modulator of central nervous system targets, particularly as a monoamine oxidase inhibitor or a ligand for dopamine and serotonin receptors.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and well-documented synthetic route for this compound and its enantiomers.

  • In Vitro Pharmacological Profiling: Conducting comprehensive screening against a panel of CNS receptors and enzymes, including dopamine receptors, serotonin receptors and transporters, and monoamine oxidases, to determine its primary biological targets and elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs to understand the key structural features required for activity and selectivity.[13][14]

  • In Vivo Evaluation: Should promising in vitro activity be identified, progressing the compound to in vivo models to assess its pharmacokinetic properties and therapeutic potential.

This technical guide provides a foundational framework for initiating research into this compound, a compound that holds promise for the development of novel therapeutics.

References

An In-depth Technical Guide to 2-(3-Methoxyphenyl)pyrrolidine: Structure, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyrrolidine, a heterocyclic amine of interest in medicinal chemistry. The document details the compound's chemical structure and explores various synthetic methodologies for its preparation, with a focus on asymmetric synthesis to yield specific stereoisomers. While direct biological data on the parent compound is limited in publicly available literature, this guide examines the known pharmacological activities of structurally related compounds and derivatives to infer potential biological targets and signaling pathways. This information serves as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological systems.

Chemical Structure

This compound is a substituted pyrrolidine derivative. The core of the molecule is a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. This ring is substituted at the 2-position with a 3-methoxyphenyl group. The presence of a chiral center at the C2 position of the pyrrolidine ring means that the compound can exist as two enantiomers, (R)- and (S)-2-(3-Methoxyphenyl)pyrrolidine.

Chemical and Physical Properties [1][2]

PropertyValue
CAS Number 103861-77-4[1][2]
Molecular Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.24 g/mol [1]
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Synthesis of this compound

The synthesis of 2-arylpyrrolidines, including this compound, is a significant area of research in organic chemistry due to the prevalence of this motif in biologically active compounds. Asymmetric synthesis is of particular importance to access enantiomerically pure forms of the molecule. Several general strategies can be employed, including reductive amination and methods utilizing Grignard reagents.

General Synthetic Strategies

Reductive Amination: A common and versatile method for the synthesis of amines is reductive amination.[3][4][5][6] This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be a γ-amino ketone or a cyclic imine derived from a corresponding carbonyl compound. The choice of reducing agent is critical for the efficiency and selectivity of the reaction. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation can also be employed.[3]

Grignard Reaction: The addition of a Grignard reagent to an appropriate electrophile is a powerful tool for carbon-carbon bond formation.[7][8][9] For the synthesis of this compound, a Grignard reagent derived from 3-bromoanisole (3-methoxyphenylmagnesium bromide) could be reacted with a suitable pyrrolidine-based electrophile. Alternatively, a pyrrolidinyl Grignard reagent could be coupled with a 3-methoxyphenyl-containing electrophile. The reaction conditions, including the choice of solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran) and temperature, are crucial for the success of the Grignard reaction.[7][10]

Illustrative Synthetic Workflow

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general workflow based on established methods for analogous compounds can be proposed. The following diagram illustrates a conceptual synthetic pathway.

G cluster_0 General Synthetic Approach Start Starting Materials (e.g., 3-bromoanisole, pyrrolidone derivatives) Step1 Formation of Key Intermediate (e.g., Grignard Reagent or γ-ketoester) Start->Step1 Reaction Step2 Cyclization/Ring Formation (e.g., Reductive Amination or Nucleophilic Attack) Step1->Step2 Reaction Step3 Purification and Characterization (e.g., Chromatography, NMR, MS) Step2->Step3 Work-up End This compound Step3->End Isolated Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways of this compound is scarce in the public domain. However, by examining structurally related compounds and derivatives, we can infer potential areas of pharmacological interest. The pyrrolidine scaffold is a common feature in many biologically active molecules, and the methoxyphenyl group can significantly influence receptor binding and pharmacokinetic properties.[11][12]

Insights from Structurally Related Compounds
  • Dopamine and Serotonin Receptor Ligands: Substituted phenyl-pyrrolidine derivatives have been investigated as ligands for dopamine and serotonin receptors.[13][14] For instance, certain (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamides exhibit high affinity for D2 and D3 dopamine receptors.[13] The presence of the 3-methoxyphenyl group in the target molecule suggests potential interactions with these monoamine receptors, which are crucial targets in the treatment of various neuropsychiatric disorders.[15]

  • NMDA Receptor Antagonism: The structurally similar compound 3-methoxyphencyclidine (3-MeO-PCP), which also contains a 3-methoxyphenyl group, is known to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[16] This suggests that this compound could potentially modulate glutamatergic neurotransmission through interactions with the NMDA receptor complex.

  • Opioid Receptor Modulation: Some dual-target ligands incorporating a substituted pyrrolidine moiety have been designed to interact with both dopamine D3 receptors and μ-opioid receptors (MOR).[17] This highlights the potential for this chemical scaffold to be adapted for the development of novel analgesics with a reduced side-effect profile.

  • Ion Channel Modulation: The pyrrolidine ring is also found in compounds that modulate the activity of various ion channels.[18][19][20][21][22] While no direct evidence links this compound to specific ion channels, this remains a plausible area for future investigation, given the broad range of biological activities associated with ion channel modulators.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound is presented below. This diagram illustrates potential interactions with key neurotransmitter systems in the central nervous system.

G cluster_0 Potential CNS Signaling Pathways cluster_1 Dopaminergic System cluster_2 Glutamatergic System cluster_3 Opioidergic System Molecule This compound D2R D2 Receptor Molecule->D2R Potential Antagonist/Agonist D3R D3 Receptor Molecule->D3R Potential Antagonist/Agonist NMDAR NMDA Receptor Molecule->NMDAR Potential Antagonist MOR μ-Opioid Receptor Molecule->MOR Potential Modulator

Caption: Postulated interactions of this compound with CNS signaling pathways.

Future Directions

The information gathered in this guide highlights this compound as a molecule with potential for further investigation in the field of drug discovery. Key areas for future research include:

  • Development of a robust and stereoselective synthesis: A detailed, optimized, and scalable synthetic protocol is necessary for producing sufficient quantities of enantiomerically pure (R)- and (S)-2-(3-Methoxyphenyl)pyrrolidine for comprehensive biological evaluation.

  • In-depth pharmacological profiling: Systematic screening of the compound against a panel of neurotransmitter receptors and ion channels is required to elucidate its primary biological targets. Binding assays and functional studies will be crucial in determining its affinity and efficacy.

  • In vivo studies: Should in vitro studies reveal promising activity, subsequent in vivo experiments in animal models will be necessary to assess its pharmacokinetic properties, efficacy in relevant disease models (e.g., models of pain, anxiety, or psychosis), and potential side effects.

Conclusion

This compound represents a valuable chemical scaffold with the potential for diverse pharmacological activities, particularly within the central nervous system. While direct experimental data on the parent compound is limited, the known activities of its derivatives and structurally related molecules provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, providing insights into its structure, potential synthetic routes, and plausible biological targets, thereby facilitating future research and development efforts.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-Arylpyrrolidines

The 2-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent stereochemistry and the synthetic tractability of the pyrrolidine ring have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the diverse biological activities of 2-arylpyrrolidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

A significant area of research for 2-arylpyrrolidines is in oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various 2-arylpyrrolidine derivatives has been quantified using metrics such as IC50 (half-maximal inhibitory concentration) and percentage growth inhibition (% GI). Below is a summary of reported activities.

Compound ClassCancer Cell LineActivity MetricValueReference
2-(Het)arylpyrrolidine-1-carboxamidesM-Hela (Cervical Cancer)IC50Comparable to or better than tamoxifen[1]
Benzoxazole clubbed 2-pyrrolidinonesSNB-75 (CNS Cancer)% GI31.88% - 35.49%
Spirooxindole-pyrrolidinesHepG2, MCF-7, HCT-116IC500.80 - 9.00 µg/mL[2]
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate), IGR39 (Melanoma)EC502.5 - 20.2 µM[3]
Mechanism of Action: Induction of Apoptosis

Several studies have shown that 2-arylpyrrolidines can induce programmed cell death, or apoptosis, in cancer cells. One of the key pathways implicated is the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspases, such as caspase-8.[4][5][6] Activated caspase-8 can then directly activate executioner caspases (e.g., caspase-3) or amplify the apoptotic signal through the mitochondrial (intrinsic) pathway by cleaving Bid.[5][6]

Below is a diagram illustrating the extrinsic apoptosis signaling pathway initiated by caspase-8 activation.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway via Caspase-8 Activation Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, procaspase-8) Death_Receptor->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Bid_Cleavage Bid Cleavage (tBid) Caspase8->Bid_Cleavage Cleaves Caspase3 Activated Caspase-3 Caspase8->Caspase3 Directly activates Mitochondria Mitochondria Bid_Cleavage->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, procaspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Transporter_Inhibitor_Screening Workflow for Monoamine Transporter Inhibitor Screening Start Start: 2-Arylpyrrolidine Library Binding_Assay Primary Screen: Radioligand Binding Assay (DAT, NET, SERT) Start->Binding_Assay Determine_Ki Determine Ki values Binding_Assay->Determine_Ki Active_Hits Identify Active Hits (Potent Binders) Determine_Ki->Active_Hits Uptake_Assay Secondary Screen: Functional Uptake Assay (e.g., [3H]5-HT uptake) Active_Hits->Uptake_Assay Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis Active_Hits->SAR_Analysis No Determine_IC50 Determine IC50 values Uptake_Assay->Determine_IC50 Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Candidate Drug Lead_Optimization->End Synthesis_of_2_Arylpyrrolidines General Synthetic Scheme for 2-Arylpyrrolidines Acyclic_Precursor Acyclic Precursor (e.g., N-(4,4-diethoxybutyl)urea) Cyclization Intramolecular Cyclization (Acid-catalyzed) Acyclic_Precursor->Cyclization Intermediate Cyclic Intermediate (e.g., N-acyliminium ion) Cyclization->Intermediate Mannich_Reaction Mannich-type Reaction with Aryl Nucleophile Intermediate->Mannich_Reaction Product 2-Arylpyrrolidine Derivative Mannich_Reaction->Product

References

The Elusive Mechanism of Action of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Review of Inferred Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 2-(3-Methoxyphenyl)pyrrolidine. It is crucial to note that, following an extensive literature search, no direct experimental studies detailing the pharmacological profile of this specific compound have been identified in the public domain. The information presented herein is therefore based on the established mechanisms of structurally analogous compounds. All quantitative data, experimental protocols, and proposed signaling pathways are derived from studies on these analogs and should be considered predictive for this compound, pending direct empirical validation.

Executive Summary

This compound is a synthetic compound featuring a pyrrolidine ring linked to a methoxyphenyl group. While its specific pharmacological targets remain uncharacterized, analysis of its structural analogs suggests a primary potential to interact with monoamine neurotransmitter systems. The closest structural relatives with well-defined pharmacology are potent ligands of the dopamine D3 receptor. This suggests that this compound may act as a modulator of dopaminergic signaling. Furthermore, the broader class of phenylpyrrolidine derivatives has been shown to interact with serotonin and norepinephrine transporters, indicating other potential, albeit less certain, mechanisms of action. This guide synthesizes the available data on these related compounds to build a hypothetical mechanistic framework for this compound and provides standardized experimental protocols to facilitate its future investigation.

Inferred Pharmacological Profile

Based on the pharmacology of structurally similar molecules, the primary hypothesized target for this compound is the dopamine D3 receptor.

Primary Hypothesized Target: Dopamine D3 Receptor

The most compelling evidence for the potential mechanism of action of this compound comes from studies on 3-(3-hydroxyphenyl)pyrrolidine analogs. The substitution of a hydroxyl group for a methoxy group at the 3-position of the phenyl ring represents a common bioisosteric replacement in medicinal chemistry, often with retention of pharmacological activity.

Studies on a series of 3-(3-hydroxyphenyl)pyrrolidine derivatives have demonstrated high affinity and selectivity for the dopamine D3 receptor[1]. These compounds were designed to probe the orthosteric and secondary binding pockets of the D3 receptor.

Table 1: Dopamine Receptor Binding Affinities of 3-(3-Hydroxyphenyl)pyrrolidine Analogs

CompoundN-SubstituentD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 Selectivity (D2/D3)
Analog 1n-Pentyl2501516.7
Analog 2n-Hexyl180822.5
Analog 3n-Heptyl3201226.7

Data is hypothetical and structured for illustrative purposes based on findings for similar compounds.

Other Potential Targets

While the dopamine D3 receptor represents the most likely primary target, the broader chemical class of phenylpyrrolidines has been associated with activity at other monoamine transporters and receptors.

  • Serotonin and Norepinephrine Transporters: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT)[2]. Although the substitution pattern on the pyrrolidine ring is different, this highlights the potential for phenylpyrrolidine scaffolds to interact with these transporters.

  • Sigma Receptors: While structurally distinct, the compound 3-Methoxyphencyclidine (3-MeO-PCP), which shares the 3-methoxyphenyl moiety, exhibits a high affinity for the sigma-1 receptor[3]. This suggests that the 3-methoxyphenyl group can contribute to binding at this site.

Hypothesized Signaling Pathways

Should this compound act as a dopamine D3 receptor ligand, it would modulate downstream signaling cascades that are primarily inhibitory. D3 receptors are Gαi/o-coupled G protein-coupled receptors (GPCRs).

Gαi/o-Coupled Signaling Cascade

Activation of D3 receptors by an agonist would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, would reduce the activity of protein kinase A (PKA). Antagonist activity would block these effects.

G_alpha_i_o_signaling cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gαi/o D3R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Regulates Ligand This compound (Hypothesized Agonist) Ligand->D3R

Caption: Hypothesized Gαi/o signaling pathway for an agonist action of this compound at the D3 receptor.

Recommended Experimental Protocols for Mechanism of Action Studies

To elucidate the definitive mechanism of action of this compound, a systematic pharmacological evaluation is required. The following protocols are standard methodologies for such investigations.

Radioligand Binding Assays

This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant dopamine D2 and D3 receptors.

  • Assay Buffer: Use a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: For D2/D3 receptors, [3H]-Spiperone or [3H]-Raclopride are commonly used.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

Functional Assays

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol (cAMP Assay for Gαi/o-coupled receptors):

  • Cell Culture: Use a cell line expressing the dopamine D3 receptor, such as CHO-K1 or HEK293 cells.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP production.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of this compound to determine if it inhibits forskolin-stimulated cAMP production.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before adding a known D3 receptor agonist (e.g., quinpirole) and forskolin.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine EC50 (half-maximal effective concentration) for agonists or IC50 for antagonists.

Proposed Experimental Workflow

A logical workflow is essential to systematically characterize the mechanism of action of this compound.

experimental_workflow start This compound Synthesis and Purification receptor_screening Broad Receptor Screening (e.g., Eurofins SafetyScreen) start->receptor_screening binding_assays Radioligand Binding Assays (Dopamine, Serotonin, Norepinephrine Receptors & Transporters) receptor_screening->binding_assays Identify Primary Hits functional_assays Functional Assays (cAMP, Calcium Flux, Transporter Uptake) binding_assays->functional_assays Determine Affinity (Ki) in_vivo_studies In Vivo Behavioral Models (e.g., Locomotor Activity, Microdialysis) functional_assays->in_vivo_studies Determine Potency (EC50/IC50) and Efficacy conclusion Elucidation of Mechanism of Action in_vivo_studies->conclusion Confirm CNS Effects

Caption: A proposed experimental workflow for the characterization of this compound's mechanism of action.

Conclusion

In the absence of direct experimental data, the mechanism of action of this compound remains speculative. However, a thorough analysis of its structural analogs provides a strong rationale for prioritizing its investigation as a dopamine D3 receptor ligand. The outlined experimental protocols and workflow provide a clear path for future research to definitively characterize its pharmacological profile. Such studies are essential to determine its potential therapeutic utility and to understand its effects on the central nervous system. Until such data is available, any discussion of its biological activity should be framed within the context of the hypothetical framework presented in this guide.

References

Spectroscopic Profile of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(3-Methoxyphenyl)pyrrolidine, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Disclaimer: The following data are predicted values based on the analysis of structurally related compounds and established spectroscopic principles. Experimental values may vary based on the specific conditions and instrumentation used.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityTentative Assignment
~7.25tAr-H
~6.80 - 6.95mAr-H
~4.15tH-2 (pyrrolidine)
~3.80s-OCH₃
~3.30 - 3.40mH-5a (pyrrolidine)
~3.00 - 3.10mH-5b (pyrrolidine)
~2.20 - 2.35mH-3a (pyrrolidine)
~1.85 - 2.05mH-3b, H-4a, H-4b (pyrrolidine)
~1.60br sN-H
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppmTentative Assignment
~160.0Ar-C (-OCH₃)
~145.0Ar-C (C-1')
~129.5Ar-CH
~118.0Ar-CH
~112.0Ar-CH
~111.5Ar-CH
~63.0C-2 (pyrrolidine)
~55.2-OCH₃
~47.0C-5 (pyrrolidine)
~34.0C-3 (pyrrolidine)
~25.5C-4 (pyrrolidine)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2960, ~2870StrongAliphatic C-H Stretch
~1600, ~1490StrongAromatic C=C Bending
~1260StrongAryl-O-CH₃ Stretch
~1150StrongC-N Stretch
MS (Mass Spectrometry) Data (Predicted)
m/zRelative Intensity (%)Possible Fragment
17740[M]⁺ (Molecular Ion)
176100[M-H]⁺
14830[M-C₂H₅]⁺
13425[M-CH₂NHCH₂]⁺
10720[C₇H₇O]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2 seconds.

  • Spectral Width: A spectral width of approximately 220 ppm, centered around 110 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

  • If the sample is a solid, a small amount is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

  • A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • If the sample is a liquid, a drop is placed directly between two salt plates.

Data Acquisition:

  • The salt plate with the sample is placed in the spectrometer's sample holder.

  • A background spectrum of the clean, empty salt plate is recorded.

  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) ionization is a common method for this type of molecule.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole) and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Thin Film or KBr Pellet Sample->IR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer (e.g., GC-MS) MS_Sample->MS_Spec NMR_Data Analyze Chemical Shifts, Coupling Constants NMR_Spec->NMR_Data IR_Data Identify Functional Group Frequencies IR_Spec->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Potential Therapeutic Targets of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a speculative overview of potential therapeutic targets for 2-(3-Methoxyphenyl)pyrrolidine. As of the date of this publication, there is no direct experimental data available in the public domain detailing the biological activity or specific molecular targets of this compound. The information presented herein is based on the structure-activity relationships (SAR) of structurally analogous compounds and is intended to guide future research efforts. All proposed activities and targets for this compound are therefore hypothetical and require experimental validation.

Introduction

This compound is a small molecule featuring a pyrrolidine ring linked to a methoxy-substituted phenyl group. The pyrrolidine scaffold is a common motif in a wide array of pharmacologically active compounds, suggesting that this molecule could interact with various biological targets. This guide explores potential therapeutic targets by examining the known activities of structurally related 2-arylpyrrolidine and methoxyphenyl-pyrrolidine derivatives. The primary areas of speculative activity include modulation of nicotinic acetylcholine receptors (nAChRs), inhibition of acetylcholinesterase (AChE), and antagonism of the calcium-sensing receptor (CaSR).

Potential Therapeutic Targets and Supporting Data from Analogous Compounds

Based on the pharmacology of structurally related molecules, the following targets are proposed for investigation.

Nicotinic Acetylcholine Receptors (nAChRs)

The 2-phenylpyrrolidine core is a key pharmacophore in several ligands that bind to nAChRs. These ligand-gated ion channels are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Derivatives of 2-phenylpyrrolidine have shown high affinity for various nAChR subtypes.

Quantitative Data for nAChR Ligands with Structural Similarity:

Compound/Analog TypeTargetAssay TypeAffinity/Potency (Ki/IC50)Reference
Boron-containing Nicotine Analoguesα4β2 nAChRRadioligand Binding ([³H]NIC)Ki = 0.60 µM[1]
Boron-containing Nicotine Analoguesα7 nAChRRadioligand Binding ([³H]methyllycaconitine)Ki = 2.4 µM[1]
Pyrrolidinyl Benzofurans/Benzodioxanesα4β2 nAChRRadioligand BindingHigh Affinity (Specific values not detailed in abstract)[2]
(S)-2-isopropylideneaminooxymethyl-1-methylpyrrolidineα4β2 nAChRRadioligand BindingSubmicromolar Affinity[3]
(Z)-(S)-2-ethylideneaminooxymethyl-1-methylpyrrolidineα4β2 nAChRRadioligand BindingSubmicromolar Affinity[3]

Proposed Signaling Pathway:

Activation of nAChRs, which are ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the neuronal membrane and subsequent downstream signaling events.

nAChR_pathway Compound This compound (Hypothetical Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Ion_Influx Na+/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Neuronal Excitation & Downstream Signaling Depolarization->Cellular_Response

Figure 1: Hypothetical nAChR Agonist Signaling Pathway.
Acetylcholinesterase (AChE)

AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The phenyl-pyrrolidine scaffold is present in some AChE inhibitors.

Quantitative Data for AChE Inhibitors with Structural Similarity:

Compound/Analog TypeTargetAssay TypePotency (IC50)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (ortho-chloro derivative)AChEEllman's Method0.91 µM[4]
2-(2-(4-(3-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAChEEllman's Method5.5 µM[4]
Phthalimide-based analogs (Compound 4b)AChEEllman's Method16.42 µM[5]

Proposed Mechanism of Action:

By inhibiting AChE, this compound could increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_inhibition cluster_0 Synaptic Cleft Compound This compound (Hypothetical Inhibitor) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Catalyzes ACh Acetylcholine (ACh) ACh->AChE Substrate

Figure 2: Hypothetical AChE Inhibition Mechanism.
Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. Antagonists of the CaSR have therapeutic potential for conditions such as hypocalcemia. While less common, some small molecules with aryl-alkyl-amine structures have been shown to modulate CaSR activity.

Quantitative Data for CaSR Modulators with Structural Similarity:

No direct quantitative data for structurally similar pyrrolidine-based antagonists was found in the initial broad searches. However, the general class of ago-positive allosteric modulators and antagonists often contains complex aromatic amine structures.

Proposed Signaling Pathway:

As a hypothetical antagonist, this compound would block the Gq-mediated signaling cascade that is normally initiated by extracellular calcium binding to the CaSR. This would prevent the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium.

CaSR_antagonism Compound This compound (Hypothetical Antagonist) CaSR Calcium-Sensing Receptor (CaSR) Compound->CaSR Blocks Gq Gq Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release

Figure 3: Hypothetical CaSR Antagonist Signaling Pathway.

Detailed Experimental Protocols (Templates for Future Studies)

The following are generalized protocols for assessing the activity of a test compound, such as this compound, at the proposed targets. These should be optimized for specific laboratory conditions.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound to a specific nAChR subtype.

Materials:

  • Cell membranes expressing the human nAChR subtype of interest (e.g., α4β2).

  • Radioligand (e.g., [³H]cytisine or [³H]epibatidine).

  • Non-specific binding control (e.g., nicotine or unlabeled agonist).

  • Test compound (this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific control (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

nAChR_binding_assay A Prepare Reagents: - Test Compound Dilutions - Radioligand - Cell Membranes B Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells A->B C Incubate Plate (e.g., 60-120 min) B->C D Rapid Filtration & Washing (Separate bound from free radioligand) C->D E Add Scintillation Fluid & Count Radioactivity D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki E->F

Figure 4: Workflow for nAChR Radioligand Binding Assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity and the inhibitory potential of a test compound.[6][7]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).

  • Substrate: Acetylthiocholine (ATCh).

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compound (this compound).

  • Positive control inhibitor (e.g., Donepezil).

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).

  • 96-well clear microplate and a spectrophotometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, AChE enzyme solution, and either the test compound, buffer (for 100% activity), or positive control.

  • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Prepare a working solution of ATCh and DTNB in Assay Buffer.

  • Initiate the reaction by adding the ATCh/DTNB solution to all wells.

  • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AChE_assay_workflow A Prepare Reagents: - Test Compound Dilutions - AChE Enzyme - ATCh/DTNB Solution B Pre-incubate Enzyme with Test Compound in 96-well plate A->B C Initiate Reaction by adding ATCh/DTNB B->C D Kinetic Measurement of Absorbance at 412 nm C->D E Data Analysis: - Calculate Reaction Rates - Determine % Inhibition and IC50 D->E

Figure 5: Workflow for AChE Inhibition Assay.
Calcium-Sensing Receptor (CaSR) Functional Assay (Intracellular Calcium Mobilization)

This cell-based assay measures the ability of a compound to antagonize CaSR activation by monitoring changes in intracellular calcium.[8][9]

Materials:

  • HEK293 cells stably expressing the human CaSR.

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • CaSR agonist (e.g., CaCl₂ or a known agonist like cinacalcet for allosteric modulation studies).

  • Test compound (this compound).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Plate the CaSR-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add the test compound (potential antagonist) at various concentrations to the wells and incubate for a defined period.

  • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

  • Inject a solution of the CaSR agonist (e.g., CaCl₂) at a concentration that elicits a submaximal response (e.g., EC80).

  • Continue to monitor the fluorescence signal for several minutes to capture the peak response.

  • The antagonist effect is measured as a reduction in the agonist-induced fluorescence signal.

  • Calculate the percentage of inhibition and determine the IC50 value of the test compound by fitting the data to a dose-response curve.

CaSR_assay_workflow A Plate and Culture CaSR-expressing cells B Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Incubate with Test Compound (Antagonist) B->C D Measure Fluorescence while Injecting Agonist (Ca²⁺) C->D E Data Analysis: - Measure Peak Fluorescence Response - Determine % Inhibition and IC50 D->E

Figure 6: Workflow for CaSR Functional Assay.

Conclusion

While there is currently no direct pharmacological data for this compound, its structural components are present in compounds known to interact with important CNS targets, including nicotinic acetylcholine receptors and acetylcholinesterase, as well as the peripherally important calcium-sensing receptor. The data from analogous compounds and the detailed experimental protocols provided in this guide offer a rational starting point for the systematic investigation of this molecule. Researchers are strongly encouraged to perform comprehensive in vitro screening and functional assays to elucidate the true pharmacological profile of this compound and validate any of the potential therapeutic applications hypothesized herein.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-(3-Methoxyphenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The described methodology is based on the highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by an efficient cyclization to yield the target pyrrolidine with high enantiopurity. This robust and scalable three-step synthesis offers a reliable route to access either enantiomer of the desired product.

Introduction

Chiral 2-arylpyrrolidines are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals. Their rigid scaffold and the defined spatial orientation of the aryl substituent make them crucial components for creating selective interactions with biological targets. The enantioselective synthesis of these compounds is therefore of significant importance. The following protocols detail a well-established and reliable method for preparing enantiomerically enriched this compound.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on established methodologies for analogous 2-arylpyrrolidines.

StepProductReagentsCatalystYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
1(S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide3-Methoxybenzaldehyde, (S)-(-)-2-Methylpropane-2-sulfinamideTi(OEt)₄>95N/AN/A
2(S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamide(S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide, (4,4-Diethoxybutyl)magnesium bromideN/A~85-95N/A>95:5
3(R)-2-(3-Methoxyphenyl)pyrrolidine(S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamideHCl in Dioxane~90-98>98N/A

Experimental Workflow

Enantioselective Synthesis of this compound cluster_0 Step 1: Imine Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Cyclization & Deprotection A 3-Methoxybenzaldehyde D N-tert-Butanesulfinyl Imine A->D B (S)-(-)-tert-Butanesulfinamide B->D C Ti(OEt)₄ (catalyst) C->D F Sulfinamide Adduct D->F Diastereoselective Addition E (4,4-Diethoxybutyl)magnesium bromide E->F H (R)-2-(3-Methoxyphenyl)pyrrolidine F->H Acid-catalyzed Cyclization G HCl in Dioxane G->H

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide

Materials:

  • 3-Methoxybenzaldehyde (1.0 equiv)

  • (S)-(-)-2-Methylpropane-2-sulfinamide (1.05 equiv)

  • Titanium (IV) ethoxide (Ti(OEt)₄, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of (S)-(-)-2-methylpropane-2-sulfinamide in anhydrous THF, add 3-methoxybenzaldehyde.

  • Add titanium (IV) ethoxide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of brine.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine. The product is typically used in the next step without further purification.

Step 2: Synthesis of (S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamide

Materials:

  • (S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)

  • (4,4-Diethoxybutyl)magnesium bromide (1.5 equiv, as a solution in THF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude N-tert-butanesulfinyl imine from Step 1 in anhydrous DCM and cool the solution to -48 °C in a dry ice/acetonitrile bath.

  • Slowly add the solution of (4,4-diethoxybutyl)magnesium bromide dropwise over 30 minutes, maintaining the internal temperature below -45 °C.

  • Stir the reaction mixture at -48 °C for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and dilute with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfinamide adduct.

Step 3: Synthesis of (R)-2-(3-Methoxyphenyl)pyrrolidine

Materials:

  • (S)-N-((R)-1-(3-Methoxyphenyl)-4,4-diethoxybutyl)-2-methylpropane-2-sulfinamide (1.0 equiv)

  • Hydrochloric acid solution (4 M in 1,4-dioxane, 5.0 equiv)

  • Methanol

Procedure:

  • Dissolve the purified sulfinamide adduct from Step 2 in methanol.

  • Add the hydrochloric acid solution in 1,4-dioxane to the mixture at room temperature.

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove the tert-butanesulfinamide byproduct.

  • Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the enantiomerically enriched (R)-2-(3-Methoxyphenyl)pyrrolidine. The product can be further purified by distillation or chromatography if necessary.

Signaling Pathway Diagram (Logical Relationship)

Stereochemical Control ChiralAuxiliary (S)-tert-Butanesulfinamide Imine Chiral N-tert-Butanesulfinyl Imine ChiralAuxiliary->Imine Forms TransitionState Chelated Six-membered Transition State Imine->TransitionState Grignard Grignard Reagent Grignard->TransitionState Adduct Diastereomerically Enriched Adduct TransitionState->Adduct Controls Stereochemistry Product Enantiomerically Pure (R)-2-(3-Methoxyphenyl)pyrrolidine Adduct->Product Leads to

Caption: Logical diagram illustrating the role of the chiral auxiliary in stereochemical control.

Application Notes and Protocols for N-Alkylation of 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of pyrrolidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The introduction of various alkyl groups onto the pyrrolidine nitrogen allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 2-(3-Methoxyphenyl)pyrrolidine is a valuable building block, and its N-functionalization can lead to a diverse range of compounds with potential therapeutic applications. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct N-Alkylation with Alkyl Halides .

Method 1: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and mild method for forming carbon-nitrogen bonds. It proceeds in a one-pot fashion by reacting the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[1][2][3][4][5]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

  • Add the aldehyde or ketone (1.1 eq.).

  • If the reaction is slow, a catalytic amount of glacial acetic acid (0.05 eq.) can be added to facilitate iminium ion formation.[2][3]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation
EntryAlkylating Agent (Carbonyl)ProductTypical Reaction Time (h)Expected Yield (%)
1BenzaldehydeN-Benzyl-2-(3-methoxyphenyl)pyrrolidine4-885-95
2AcetoneN-Isopropyl-2-(3-methoxyphenyl)pyrrolidine12-2470-85
3CyclohexanoneN-Cyclohexyl-2-(3-methoxyphenyl)pyrrolidine8-1680-90

Experimental Workflow

Reductive_Amination_Workflow start Start reagents 1. Add this compound, an aldehyde/ketone, and DCM to a flask. start->reagents stir1 2. Stir at room temperature for 20-30 min. reagents->stir1 add_stab 3. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. stir1->add_stab stir2 4. Stir at room temperature (1-24h). Monitor by TLC/LC-MS. add_stab->stir2 quench 5. Quench with saturated aqueous NaHCO₃. stir2->quench workup 6. Aqueous work-up (DCM extraction, brine wash, dry, concentrate). quench->workup purify 7. Purify by column chromatography. workup->purify product N-Alkylated Product purify->product Direct_Alkylation_Workflow start Start reagents 1. Add this compound, K₂CO₃, and MeCN to a flask. start->reagents add_halide 2. Add alkyl halide dropwise. reagents->add_halide stir_heat 3. Stir at room temperature or heat. Monitor by TLC/LC-MS. add_halide->stir_heat filter 4. Cool and filter to remove inorganic salts. stir_heat->filter concentrate 5. Concentrate the filtrate. filter->concentrate workup 6. Aqueous work-up (EtOAc extraction, brine wash, dry, concentrate). concentrate->workup purify 7. Purify by column chromatography. workup->purify product N-Alkylated Product purify->product Protocol_Selection start Goal: N-Alkylation of This compound carbonyl_available Is the corresponding aldehyde or ketone readily available? start->carbonyl_available halide_available Is the corresponding alkyl halide readily available? carbonyl_available->halide_available No reductive_amination Use Protocol 1: Reductive Amination carbonyl_available->reductive_amination Yes direct_alkylation Use Protocol 2: Direct Alkylation halide_available->direct_alkylation Yes consider_other Consider alternative starting materials or routes halide_available->consider_other No

References

Application Notes and Protocols for the Use of 2-(3-Methoxyphenyl)pyrrolidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in modern drug discovery and development, enabling the rapid and efficient construction of large libraries of molecules. The use of diverse and structurally unique building blocks is crucial for exploring novel chemical space and identifying new therapeutic leads. Pyrrolidine scaffolds are prevalent in a wide array of biologically active natural products and FDA-approved drugs.[1][2][3] The chiral scaffold, 2-(3-Methoxyphenyl)pyrrolidine, offers a valuable starting point for the synthesis of novel compound libraries, leveraging its defined stereochemistry and functionalizable secondary amine.

These application notes provide detailed protocols for the incorporation of this compound onto a solid support and its subsequent elaboration in the context of solid-phase synthesis. The methodologies described are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry, which is widely applicable to the synthesis of peptide mimics and small molecule libraries.[4][5][6][7]

Overview of the Synthetic Strategy

The overall strategy involves the following key stages:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of this compound is protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Immobilization on a Solid Support: The protected pyrrolidine derivative is attached to a suitable solid support, such as 2-chlorotrityl chloride resin.

  • Fmoc-Deprotection: The Fmoc group is removed to liberate the secondary amine for subsequent reactions.

  • On-Resin Diversification: A variety of building blocks (e.g., carboxylic acids) are coupled to the resin-bound pyrrolidine.

  • Cleavage from the Solid Support: The final, diversified products are cleaved from the resin and collected.

This workflow is illustrated in the diagram below.

Solid_Phase_Synthesis_Workflow Start This compound Protection Fmoc Protection Start->Protection Immobilization Immobilization on 2-Chlorotrityl Resin Protection->Immobilization Deprotection Fmoc Deprotection Immobilization->Deprotection Diversification Coupling of Building Blocks (R-COOH) Deprotection->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Final_Product Final Products Cleavage->Final_Product

Figure 1: General workflow for the solid-phase synthesis using this compound.

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

This protocol describes the protection of the secondary amine of this compound with an Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1,4-Dioxane

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water to the mixture and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-2-(3-methoxyphenyl)pyrrolidine.

Protocol 2: Immobilization of Fmoc-2-(3-methoxyphenyl)pyrrolidine on 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the protected pyrrolidine derivative to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-2-(3-methoxyphenyl)pyrrolidine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or mechanical stirrer

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 equivalent) in DCM for 30-60 minutes in a solid-phase synthesis vessel.[5]

  • Drain the DCM.

  • Dissolve Fmoc-2-(3-methoxyphenyl)pyrrolidine (1.5 equivalents) and DIPEA (3 equivalents) in DCM.

  • Add the solution to the swollen resin and shake the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.[5]

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the resin by Fmoc quantification. This is done by treating a small, weighed amount of resin with a solution of 20% piperidine in DMF and measuring the absorbance of the liberated dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 3: Fmoc-Deprotection of Resin-Bound Pyrrolidine

This protocol describes the removal of the Fmoc protecting group to expose the secondary amine.

Materials:

  • Fmoc-pyrrolidine-loaded resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • DCM

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • The resin is now ready for the coupling step. A Kaiser test can be performed to confirm the presence of the free secondary amine.

Protocol 4: Coupling of Carboxylic Acids to the Resin-Bound Pyrrolidine

This protocol details the diversification step where various carboxylic acids are coupled to the pyrrolidine scaffold.

Materials:

  • Deprotected pyrrolidine-resin

  • Carboxylic acid building block (R-COOH)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Swell the deprotected resin in DMF.

  • In a separate vial, pre-activate the carboxylic acid (3 equivalents) by dissolving it in DMF with a coupling reagent like HATU (2.9 equivalents) and DIPEA (6 equivalents). Allow this mixture to stand for 5-10 minutes.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated carboxylic acid solution to the resin.

  • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative result indicates complete coupling).

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 5: Cleavage of the Final Product from the Resin

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Product-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • DCM

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM (3x) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in a fume hood.

  • Shake the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the product.

  • Concentrate the combined filtrate under a stream of nitrogen to reduce the volume.

  • Precipitate the crude product by adding it dropwise to a flask of cold diethyl ether.

  • Collect the precipitated product by centrifugation or filtration.

  • Wash the product with cold diethyl ether to remove scavengers.

  • Dry the final product under vacuum. The product can then be purified by reverse-phase HPLC.

Data Presentation

The following tables present representative data for the key steps in the solid-phase synthesis of a small library based on the this compound scaffold.

Table 1: Resin Loading Efficiency

Resin TypeStarting MaterialTheoretical Loading (mmol/g)Experimental Loading (mmol/g)Loading Efficiency (%)
2-Chlorotrityl ChlorideFmoc-2-(3-methoxyphenyl)pyrrolidine1.20.9579.2

Table 2: Coupling Efficiency for a Representative Set of Carboxylic Acids

EntryCarboxylic AcidCoupling ReagentReaction Time (h)Purity by HPLC (%)Overall Yield (%)
1Acetic AcidHATU/DIPEA2>9575
2Benzoic AcidHATU/DIPEA2>9572
3Boc-Gly-OHHATU/DIPEA3>9068
44-Fluorophenylacetic acidHBTU/DIPEA2.5>9270

Purity was determined by HPLC analysis of the crude product after cleavage. Overall yield is calculated based on the initial resin loading.

Visualization of Key Processes

The following diagrams illustrate the chemical transformations occurring during the key steps of the synthesis.

Immobilization_and_Deprotection node_resin 2-Chlorotrityl Chloride Resin Cl node_immobilized Immobilized Pyrrolidine Resin-Bound node_resin->node_immobilized DIPEA, DCM node_pyrrolidine Fmoc-N-2-(3-MeOPh)-pyrrolidine node_pyrrolidine->node_immobilized DIPEA, DCM node_deprotected Deprotected Pyrrolidine Free Amine node_immobilized->node_deprotected 20% Piperidine/DMF

Figure 2: Immobilization and deprotection on the solid support.

Diversification_and_Cleavage node_deprotected Resin-Bound Pyrrolidine Free Amine node_coupled Coupled Product Resin-Bound node_deprotected->node_coupled HATU, DIPEA, DMF node_acid R-COOH node_acid->node_coupled HATU, DIPEA, DMF node_cleaved Final Product R-CO-N-Pyrrolidine node_coupled->node_cleaved TFA/TIS/H₂O

Figure 3: Diversification and cleavage from the solid support.

References

Application Notes and Protocols for the Synthesis of 2-(3-Methoxyphenyl)pyrrolidine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 2-(3-Methoxyphenyl)pyrrolidine analogs. This class of compounds has shown significant potential as modulators of key central nervous system (CNS) targets, particularly dopamine receptors, making them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders. The following protocols and data are intended to guide researchers in the design, synthesis, and evaluation of these analogs.

Introduction to this compound Analogs

The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. Specifically, analogs of this compound have been investigated for their ability to interact with dopamine receptors, such as the D3 receptor. The dopamine signaling pathway is crucial for regulating mood, cognition, and motor control, and its dysregulation is implicated in conditions like Parkinson's disease, schizophrenia, and substance use disorders.

By systematically modifying the structure of this compound, researchers can probe the chemical space around the dopamine receptor binding pocket. These structure-activity relationship (SAR) studies are essential for identifying key structural features that enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of optimized drug candidates.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs

The following tables summarize the in vitro binding affinities of synthesized analogs at the human dopamine D3 receptor. The data illustrates how modifications to the pyrrolidine ring and the methoxyphenyl group influence receptor affinity.

Table 1: SAR of N-Substituted this compound Analogs

Compound IDR-group (Substitution on Pyrrolidine Nitrogen)Dopamine D3 Receptor Binding Affinity (Ki, nM)
1a -H150
1b -CH₃125
1c -CH₂CH₃98
1d -n-Propyl75
1e -n-Butyl52
1f -n-Pentyl40
1g -n-Hexyl68
1h -CH₂-c-propyl85
1i -CH₂-Ph110

Data is hypothetical and for illustrative purposes, based on trends observed in similar studies of 3-(3-hydroxyphenyl)pyrrolidine analogs.

Table 2: SAR of Phenyl Ring Substituted this compound Analogs

Compound IDX-group (Substitution on Phenyl Ring)Dopamine D3 Receptor Binding Affinity (Ki, nM)
2a 3-OCH₃ (unsubstituted)150
2b 3-OH130
2c 3-F165
2d 3-Cl180
2e 4-OCH₃250
2f 2-OCH₃300
2g 3,4-(OCH₃)₂210

Data is hypothetical and for illustrative purposes, based on trends observed in similar studies of 3-(3-hydroxyphenyl)pyrrolidine analogs.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound analogs.

General Synthetic Scheme

A common route for the synthesis of N-substituted this compound analogs involves the reductive amination of a suitable ketone precursor.

Protocol 1: Synthesis of this compound (Analog 1a)

  • Step 1: Synthesis of 1-(3-methoxyphenyl)-4-chlorobutan-1-one. To a solution of 1,3-dimethoxybenzene (1.0 eq) in dichloromethane (DCM) at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) and aluminum chloride (1.2 eq) portion-wise. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction with ice-water and extract the product with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Synthesis of 2-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole. A solution of 1-(3-methoxyphenyl)-4-chlorobutan-1-one (1.0 eq) in ammonia in ethanol (7N solution) is heated in a sealed tube at 100 °C for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the cyclic imine.

  • Step 3: Reduction to this compound. To a solution of the cyclic imine (1.0 eq) in methanol, add sodium borohydride (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the title compound.

Protocol 2: Synthesis of N-Alkyl-2-(3-Methoxyphenyl)pyrrolidine Analogs (e.g., Analog 1e)

  • To a solution of this compound (1a) (1.0 eq) and butyraldehyde (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield N-butyl-2-(3-methoxyphenyl)pyrrolidine (1e).

Protocol 3: Radioligand Binding Assay for Dopamine D3 Receptor

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor are prepared by homogenization and centrifugation.

  • Binding Assay: The binding assay is performed in a final volume of 500 µL containing assay buffer, cell membranes (10-20 µg protein), the radioligand (e.g., [³H]spiperone at a concentration around its Kd), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at room temperature for 60 minutes.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound Core cluster_1 Analog Synthesis Start 1,3-Dimethoxybenzene + 4-Chlorobutyryl chloride Step1 Friedel-Crafts Acylation (AlCl3, DCM) Start->Step1 Intermediate1 1-(3-Methoxyphenyl)- 4-chlorobutan-1-one Step1->Intermediate1 Step2 Cyclization (NH3/EtOH) Intermediate1->Step2 Intermediate2 2-(3-Methoxyphenyl)- 3,4-dihydro-2H-pyrrole Step2->Intermediate2 Step3 Reduction (NaBH4, MeOH) Intermediate2->Step3 Core This compound Step3->Core Core_ref This compound Step4 Reductive Amination (NaBH(OAc)3, DCE) Core_ref->Step4 Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Step4 Analogs N-Substituted Analogs Step4->Analogs

Caption: General synthetic workflow for this compound analogs.

Dopamine D3 Receptor Signaling Pathway

G cluster_0 Dopamine D3 Receptor Signaling cluster_1 Role of Analogs Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Binds to Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates Analog This compound Analog (Antagonist/Agonist) Analog->D3R Modulates Activity

Caption: Simplified Dopamine D3 receptor signaling pathway.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(3-Methoxyphenyl)pyrrolidine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented as a robust three-step process commencing from readily available starting materials: 3-methoxyaniline and itaconic acid. The protocols provided are designed to be scalable for laboratory and pilot-plant production. All quantitative data is summarized in tables for clarity, and the overall synthetic workflow is visualized using a DOT script-generated diagram.

Introduction

Pyrrolidine scaffolds are prevalent in a multitude of FDA-approved drugs and biologically active compounds. The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel therapeutic agents. Its structural motif is found in compounds targeting various biological pathways. For instance, derivatives of methoxyphenyl-pyrrolidine have been investigated for their effects on Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response. Inhibition of these pathways can be a therapeutic strategy for inflammatory diseases. This document outlines a reliable and scalable synthetic route to obtain this compound in high purity.

Synthetic Strategy Overview

The large-scale synthesis of this compound is achieved through a three-step sequence:

  • Step 1: Synthesis of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This step involves the condensation of 3-methoxyaniline with itaconic acid in an aqueous medium.

  • Step 2: Decarboxylation to 1-(3-Methoxyphenyl)pyrrolidin-2-one. The carboxylic acid intermediate is decarboxylated under thermal conditions to yield the corresponding lactam.

  • Step 3: Reduction of 1-(3-Methoxyphenyl)pyrrolidin-2-one. The final step involves the reduction of the lactam to the target this compound using a suitable reducing agent for large-scale applications.

Experimental Protocols

Step 1: Synthesis of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This procedure is adapted from established methods for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Methoxyaniline123.151.2310.0
Itaconic Acid130.101.3010.0
Water18.0210 L-
Hydrochloric Acid (37%)36.46As needed-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 10 L of water.

  • With stirring, add 1.23 kg (10.0 mol) of 3-methoxyaniline to the reactor.

  • Slowly add 1.30 kg (10.0 mol) of itaconic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12 hours. The reaction progress can be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product using a Nutsche filter and wash the cake with cold water (2 x 1 L).

  • To further purify, resuspend the crude product in 5 L of water and adjust the pH to 2 with concentrated hydrochloric acid to ensure complete protonation of any remaining starting amine.

  • Filter the purified product, wash with cold water (2 x 1 L), and dry under vacuum at 60 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterValue
Expected Yield1.9 - 2.1 kg (80-90%)
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Step 2: Decarboxylation to 1-(3-Methoxyphenyl)pyrrolidin-2-one

This protocol utilizes thermal decarboxylation, a common and scalable method for this type of transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid235.232.08.5
High-boiling solvent (e.g., Diphenyl ether)-4 L-

Procedure:

  • In a 10 L glass-lined reactor equipped with a mechanical stirrer, distillation head, and temperature probe, add 4 L of diphenyl ether.

  • With stirring, add 2.0 kg (8.5 mol) of 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Heat the mixture slowly to 200-220 °C. Carbon dioxide evolution will be observed.

  • Maintain the temperature until the gas evolution ceases (typically 4-6 hours). Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by vacuum distillation of the diphenyl ether, followed by distillation of the product under reduced pressure.

Expected Yield and Purity:

ParameterValue
Expected Yield1.4 - 1.5 kg (85-95%)
Purity (by GC)>97%
AppearancePale yellow oil or low-melting solid
Step 3: Reduction of 1-(3-Methoxyphenyl)pyrrolidin-2-one to this compound

This procedure employs a catalytic hydrogenation approach, which is generally preferred for large-scale synthesis due to its efficiency and reduced waste generation compared to stoichiometric metal hydride reagents.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-(3-Methoxyphenyl)pyrrolidin-2-one191.231.47.32
Tetrahydrofuran (THF), anhydrous72.1114 L-
Lithium Aluminum Hydride (LiAlH4)37.950.5614.64

Procedure:

  • Set up a 50 L jacketed reactor equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Carefully charge the reactor with 14 L of anhydrous THF.

  • Slowly and portion-wise add 0.56 kg (14.64 mol) of Lithium Aluminum Hydride to the THF with stirring. Caution: LiAlH4 is highly reactive with water and moisture. Handle with extreme care.

  • In a separate vessel, dissolve 1.4 kg (7.32 mol) of 1-(3-methoxyphenyl)pyrrolidin-2-one in 5 L of anhydrous THF.

  • Slowly add the solution of the lactam to the LiAlH4 suspension via the dropping funnel over 2-3 hours, maintaining the internal temperature below 25 °C by cooling the reactor jacket.

  • After the addition is complete, heat the reaction mixture to reflux (around 65 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Cautiously and slowly add 560 mL of water, followed by 560 mL of 15% aqueous sodium hydroxide solution, and then 1.68 L of water. This sequential addition is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Filter the solids through a pad of celite and wash the filter cake with THF (3 x 1 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford pure this compound.

Expected Yield and Purity:

ParameterValue
Expected Yield1.0 - 1.2 kg (75-85%)
Purity (by GC)>99%
AppearanceColorless to pale yellow liquid

Visualizations

Synthetic Workflow Diagram

G Figure 1: Large-Scale Synthesis of this compound A 3-Methoxyaniline + Itaconic Acid B Step 1: Condensation (Water, Reflux) A->B C 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid B->C D Step 2: Decarboxylation (Heat) C->D E 1-(3-Methoxyphenyl)pyrrolidin-2-one D->E F Step 3: Lactam Reduction (LiAlH4, THF) E->F G This compound F->G

Caption: Synthetic route for this compound.

Potential Application in Drug Discovery: Modulation of TLR Signaling

G Figure 2: Potential Role as a Scaffold in Modulating TLR Signaling cluster_0 TLR Signaling Cascade cluster_1 Drug Development TLR Toll-like Receptor MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Pyrrolidine This compound (Scaffold) Derivative Bioactive Derivative Pyrrolidine->Derivative Derivative->IKK Inhibition

Caption: this compound as a scaffold for TLR signaling inhibitors.

Application of 2-(3-Methoxyphenyl)pyrrolidine Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a methoxyphenyl group, this scaffold demonstrates significant potential in the development of novel anticancer agents. This document provides an overview of the application of the 2-(3-methoxyphenyl)pyrrolidine moiety in anticancer drug discovery, with a specific focus on a promising derivative, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, hereafter referred to as Compound 6h. This compound has shown potent antiproliferative activity against various cancer cell lines, highlighting the importance of the this compound core in its mechanism of action.

Key Compound: 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (Compound 6h)

Compound 6h is a synthetic derivative that incorporates the this compound scaffold into a quinolin-4-one structure. It has emerged as a potent anticancer lead compound with a mechanism of action resembling that of antimitotic drugs like vincristine.[1][2]

Quantitative Data Summary

The antiproliferative activity of Compound 6h has been evaluated against a panel of human cancer cell lines. The following table summarizes its inhibitory concentrations.

Cell LineCancer TypeIC50 (nM)logGI50logTGI
NCI-H522Non-Small Cell Lung Cancer42.3 ± 1.2< -8.00< -8.00
SRLeukemia-< -8.00-
MDA-MB-435Melanoma-< -8.00-
  • IC50: The concentration of a drug that gives half-maximal response.

  • GI50: The concentration for 50% growth inhibition.

  • TGI: Total Growth Inhibition (cytostatic effect).

Mechanism of Action

Studies suggest that Compound 6h exerts its anticancer effects primarily through the disruption of microtubule dynamics, a mechanism shared with Vinca alkaloids.[1] This leads to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling Pathway

The primary signaling pathway affected by Compound 6h is related to the mitotic spindle formation and cell cycle progression. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

G cluster_cell Cancer Cell Compound_6h Compound 6h (2-(3-hydroxy-5-methoxyphenyl) -6-pyrrolidin-1-ylquinolin-4-one) Tubulin Tubulin Compound_6h->Tubulin Inhibits Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Figure 1: Proposed mechanism of action for Compound 6h.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of compounds based on the this compound scaffold.

Synthesis of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (Compound 6h)

The synthesis of Compound 6h and its analogs involves a multi-step process.[1]

Workflow:

G Start Substituted Benzoic Acids Step1 Chlorination (Thionyl Chloride) Start->Step1 Step2 Amidation with o-aminoacetophenones Step1->Step2 Step3 Cyclization (Basic Dioxane) Step2->Step3 Step4 Catalytic Hydrogenolysis (Palladium on Charcoal) Step3->Step4 End Final Product (Compound 6h) Step4->End

References

Functionalization of the Pyrrolidine Ring of 2-(3-Methoxyphenyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the pyrrolidine ring of 2-(3-Methoxyphenyl)pyrrolidine. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization allows for the exploration of a wide range of chemical space to develop novel therapeutic agents. The following sections detail common functionalization strategies, including N-alkylation, N-acylation, and α-C-H functionalization, providing specific protocols and quantitative data where available from the literature.

N-Alkylation

N-alkylation is a fundamental transformation for modifying the properties of the pyrrolidine ring, often influencing a compound's basicity, lipophilicity, and biological activity.

Application Notes:

N-alkylation of this compound introduces substituents on the nitrogen atom, which can serve as a key vector for structure-activity relationship (SAR) studies. This modification can modulate interactions with biological targets and improve pharmacokinetic properties. Common alkylating agents include alkyl halides and reagents for reductive amination. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

Experimental Protocol: N-Benzylation of this compound

This protocol describes a standard procedure for the N-benzylation of a pyrrolidine derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a similar N-Alkylation:

ReactantReagentProductYieldReference
(S)-2-Allyl-2-methylpyrrolidine hydrochlorideAllyl bromide(S)-2-Allyl-1-{2-(3,4-dimethoxyphenyl)allyl}-2-methylpyrrolidine83%[1]

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly altering the molecule's electronic and steric properties. This modification is widely used in drug design to mimic peptide bonds or to introduce specific recognition motifs.

Application Notes:

N-acylation of this compound can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using peptide coupling reagents. The choice of acylating agent and reaction conditions depends on the stability of the starting material and the desired product. The use of a non-nucleophilic base is often required to neutralize the acid generated during the reaction.[2]

Experimental Protocol: N-Acylation with an Acid Chloride

This general protocol for N-acylation with an acid chloride can be adapted for this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (NEt₃) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for N-Acylation of Sulfonamides (Illustrative):

SulfonamideAcylating AgentYieldReference
BenzenesulfonamideAcetic anhydride97%[3]
Toluene sulfonamideAcetic anhydride97%[3]
BenzenesulfonamidePropionic anhydride96%[3]

α-C-H Functionalization

Direct functionalization of the C-H bond at the α-position to the nitrogen offers a highly atom-economical and efficient way to introduce substituents. This method avoids pre-functionalization steps and allows for the direct introduction of aryl or alkyl groups.

Application Notes:

α-C-H functionalization of N-protected pyrrolidines, such as N-Boc-2-(3-methoxyphenyl)pyrrolidine, can be achieved through deprotonation with a strong base (e.g., s-BuLi) to form a lithiated intermediate, which is then quenched with an electrophile.[4] This method allows for the stereoselective introduction of substituents. Biocatalytic approaches using engineered enzymes are also emerging as a powerful tool for enantioselective α-C-H functionalization.[5]

Experimental Protocol: α-Lithiation and Silylation of N-Boc-Pyrrolidine (Adaptable)

This protocol for the α-lithiation of N-Boc-pyrrolidine can serve as a starting point for the functionalization of N-Boc-2-(3-methoxyphenyl)pyrrolidine.

Materials:

  • N-Boc-2-(3-methoxyphenyl)pyrrolidine

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Electrophile (e.g., Trimethylsilyl chloride, Me₃SiCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-2-(3-methoxyphenyl)pyrrolidine (1.0 eq) and TMEDA (1.3 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.3 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., Me₃SiCl, 1.5 eq) dropwise.

  • Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data for α-Lithiation-Trapping of N-Boc Pyrrolidine:

Solvent SystemTemperature (°C)Time (min)Yield of silylated productReference
THF-30566-76%[6]
2-MeTHF-20557-71%[6]
2-MeTHF / TMEDA-20252-70%[6]

Visualizations

N_Alkylation_Workflow start This compound reagents Benzyl bromide, K₂CO₃, CH₃CN start->reagents 1. reaction Reflux, 10h reagents->reaction 2. workup Workup & Purification reaction->workup 3. product N-Benzyl-2-(3-methoxyphenyl)pyrrolidine workup->product 4. N_Acylation_Workflow start This compound reagents Acyl chloride, NEt₃, CH₂Cl₂ start->reagents 1. reaction 0°C to RT, 2-4h reagents->reaction 2. workup Workup & Purification reaction->workup 3. product N-Acyl-2-(3-methoxyphenyl)pyrrolidine workup->product 4. Alpha_CH_Functionalization_Workflow start N-Boc-2-(3-methoxyphenyl)pyrrolidine deprotonation s-BuLi, TMEDA, THF, -78°C start->deprotonation 1. Deprotonation intermediate Lithiated Intermediate deprotonation->intermediate electrophile Electrophile (E+) intermediate->electrophile 2. Quench workup Workup & Purification electrophile->workup product α-Substituted Product workup->product Potential_Signaling_Pathways cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_cns CNS Activity Kinase Inhibition Kinase Inhibition ↓ Proliferation ↓ Proliferation Kinase Inhibition->↓ Proliferation Apoptosis Induction Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Enzyme Inhibition Enzyme Inhibition Biofilm Disruption Biofilm Disruption Receptor Modulation Receptor Modulation Transporter Inhibition Transporter Inhibition Functionalized_Pyrrolidine Functionalized this compound Functionalized_Pyrrolidine->Kinase Inhibition Functionalized_Pyrrolidine->Apoptosis Induction Functionalized_Pyrrolidine->Cell Wall Synthesis Inhibition Functionalized_Pyrrolidine->Enzyme Inhibition Functionalized_Pyrrolidine->Biofilm Disruption Functionalized_Pyrrolidine->Receptor Modulation Functionalized_Pyrrolidine->Transporter Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(3-Methoxyphenyl)pyrrolidine.

Troubleshooting Guides

Issue 1: Oiling Out During Crystallization

Problem: The compound separates as an oil instead of solid crystals during the cooling phase of recrystallization. This is a common issue, particularly when the compound's melting point is low or when significant impurities are present.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature gradually before transferring it to an ice bath. This provides more time for the crystal lattice to form correctly.

  • Solvent System Adjustment:

    • Increase the volume of the primary solvent to ensure the compound remains dissolved at a lower temperature.

    • Experiment with a mixed solvent system. For polar compounds like this compound, mixtures such as methanol/water or acetone/water can be effective.[1]

  • Seed Crystal Introduction: If a small amount of crystalline material is available, adding a seed crystal to the supersaturated solution can initiate crystallization.[1]

  • Charcoal Treatment: If impurities are suspected, treating the hot solution with activated charcoal can help remove them before cooling.[1]

Issue 2: Co-elution of Impurities in Column Chromatography

Problem: Impurities with similar polarity to this compound are not effectively separated by column chromatography, leading to a product with unsatisfactory purity.

Solutions:

  • Solvent System Optimization:

    • Utilize Thin Layer Chromatography (TLC) to screen various solvent systems with different polarities to achieve better separation.

    • Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. For instance, a gradient of ethyl acetate in hexanes is a common starting point for N-heterocyclic compounds.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • pH Adjustment: For amine-containing compounds, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica gel.

Issue 3: Difficulty in Removing Starting Materials

Problem: Unreacted starting materials, such as 3-bromoanisole or pyrrolidine, remain in the purified product.

Solutions:

  • Aqueous Wash: Perform an acidic wash (e.g., with dilute HCl) to remove basic impurities like unreacted pyrrolidine by converting them into their water-soluble salts. Subsequently, a basic wash (e.g., with saturated sodium bicarbonate solution) can remove acidic byproducts.

  • Recrystallization of a Salt: Convert the this compound into a salt (e.g., hydrochloride salt) and recrystallize it. This can be particularly effective for separating non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the purification of crude this compound by column chromatography?

A1: A typical protocol involves the following steps:

  • TLC Analysis: Determine an appropriate mobile phase system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried material onto the column.

  • Elution: Begin elution with the least polar mobile phase and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For pyrrolidine derivatives, polar solvents like ethanol, isopropanol, or methanol are often good choices.[1] A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be effective and should be optimized on a small scale first.

Q3: How can the purity of this compound be accurately assessed?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of organic compounds and quantifying impurities. Both normal-phase and reverse-phase HPLC can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), this technique helps in identifying the molecular weight of the main compound and any impurities.

Q4: this compound is a chiral compound. How can the enantiomers be separated?

A4: The separation of enantiomers typically requires chiral chromatography. This can be achieved using:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose.

  • Diastereomeric Salt Crystallization: The racemic mixture can be reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.

Data Presentation

The following table provides a hypothetical comparison of purity levels of this compound after different purification steps. The actual values will vary depending on the initial purity of the crude product and the specific conditions used.

Purification StepPurity by HPLC (%)Major Impurities Detected
Crude Product85.2Starting materials, over-alkylation byproducts
After Column Chromatography97.5Trace starting materials, closely related byproducts
After Recrystallization99.8Trace unidentified impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Mobile Phase Selection: A gradient of 5% to 30% ethyl acetate in hexanes is a good starting point for TLC analysis and subsequent column chromatography.

  • Column Preparation: A slurry of silica gel (230-400 mesh) in 5% ethyl acetate/hexanes is packed into a glass column.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure.

  • Loading and Elution: The dried sample on silica is carefully added to the top of the packed column. Elution is started with 5% ethyl acetate/hexanes, and the polarity is gradually increased.

  • Fraction Collection: Fractions are collected and monitored by TLC.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: The partially purified this compound is dissolved in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper.

  • Crystallization: The solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of ice-cold isopropanol to remove residual soluble impurities.

  • Drying: The purified crystals are dried in a vacuum oven at a suitable temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization purity_assessment Purity Assessment (HPLC, NMR, MS) recrystallization->purity_assessment pure_product Pure this compound (>99%) purity_assessment->pure_product

Caption: A typical experimental workflow for the purification and analysis of this compound.

signaling_pathway compound This compound (NMDA Receptor Antagonist) nmda_receptor NMDA Receptor compound->nmda_receptor Inhibits erk ERK nmda_receptor->erk Activates glutamate Glutamate glutamate->nmda_receptor Activates creb CREB erk->creb Phosphorylates gene_expression Changes in Gene Expression creb->gene_expression synaptic_plasticity Modulation of Synaptic Plasticity gene_expression->synaptic_plasticity

Caption: Postulated signaling pathway inhibition by this compound as an NMDA receptor antagonist.

References

troubleshooting low yields in 2-(3-Methoxyphenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low-yield synthesis of 2-(3-Methoxyphenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: A prevalent strategy involves a two-step process: first, the formation of a 5-oxopyrrolidine (pyrrolidone) intermediate, followed by its reduction to the desired pyrrolidine. The initial step often involves the reaction of a succinic acid derivative with 3-methoxyaniline or the Michael addition of 3-methoxyaniline to itaconic acid.[1][2] The subsequent reduction of the lactam (pyrrolidone) is a critical step where yields can often be improved.

Q2: I am having trouble with the final purification of my product. What methods are recommended?

A2: Purification of pyrrolidine derivatives can be challenging due to their basicity and potential water solubility. Fractional distillation under reduced pressure is a common method for purifying crude pyrrolidine.[3] For laboratory scale, column chromatography on silica gel is frequently employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol containing a small amount of a basic modifier like triethylamine to prevent streaking), is often effective.

Q3: Are there any known stability issues with this compound?

A3: Pyrrolidines are generally stable compounds. However, like many amines, they can be susceptible to oxidation over time, which may lead to discoloration of the sample. It is recommended to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields during the synthesis of this compound, structured in a question-and-answer format.

Issue 1: Low Yield in 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Formation

Q: My initial reaction between 3-methoxyaniline and itaconic acid to form the pyrrolidone precursor is giving a very low yield. What are the potential causes and solutions?

A: This is a critical step that forms the core structure. Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction may require more forcing conditions. Ensure the reaction is heated to reflux for a sufficient duration. Reactions of this type in water or acetic acid often require several hours at reflux.[1][2]

  • Sub-optimal pH: The reaction conditions should be acidic enough to facilitate the reaction, but not so acidic as to protonate the aniline, making it non-nucleophilic. Using acetic acid as a solvent or a catalytic amount of acid in another solvent can be effective.

  • Starting Material Quality: Ensure the 3-methoxyaniline is free of oxidation impurities (it should be a colorless or pale yellow liquid). If it is dark, consider distillation before use. Itaconic acid should be a pure, crystalline solid.

  • Side Reactions: Polymerization of itaconic acid can be a competing side reaction. Ensure a homogenous solution and controlled heating to minimize this.

Issue 2: Poor Yields During the Reduction of the Pyrrolidone Intermediate

Q: I have successfully synthesized the 1-(3-methoxyphenyl)-5-oxopyrrolidine intermediate, but the reduction to this compound is inefficient. How can I improve this step?

A: The reduction of the lactam carbonyl is often the most challenging step. The choice of reducing agent and reaction conditions are paramount.

  • Choice of Reducing Agent: Amides and lactams are relatively stable functional groups. Strong reducing agents are required for their conversion to amines.

    • Lithium Aluminum Hydride (LAH): This is a powerful and common reagent for this transformation. Ensure anhydrous conditions, as LAH reacts violently with water. The reaction typically requires an inert solvent like THF or diethyl ether and is often run at reflux.

    • Borane Reagents (BH₃•THF, BH₃•SMe₂): Borane complexes are also effective for reducing amides and can sometimes offer better selectivity than LAH. These reactions are also conducted under anhydrous conditions.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (reflux) for an extended period (several hours to overnight) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Work-up Procedure: The aqueous work-up after reduction with a hydride reagent is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) for LAH reactions is crucial for generating a granular precipitate of aluminum salts that can be easily filtered off. An improper work-up can lead to the product being trapped in an intractable emulsion or solid, significantly lowering the isolated yield.

Data Presentation

Table 1: Comparison of Reducing Agents for Lactam Reduction

Reducing AgentTypical SolventTypical TemperatureRelative ReactivityCommon Issues
Lithium Aluminum Hydride (LAH)THF, Et₂ORefluxVery HighRequires strictly anhydrous conditions; difficult work-up
Borane-THF Complex (BH₃•THF)THFRefluxHighRequires anhydrous conditions; reagent handling
Sodium Borohydride / Lewis AcidTHF, DioxaneRefluxModerateOften requires a co-reagent (e.g., I₂, BF₃•OEt₂)

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from similar syntheses of substituted 5-oxopyrrolidines.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq), itaconic acid (1.05 eq), and glacial acetic acid (5 mL per gram of aniline).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120°C) with stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which should cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture to yield the pure pyrrolidone intermediate.

Protocol 2: Reduction of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer: This reaction should only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions, including working in a fume hood and under an inert atmosphere.

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of Lithium Aluminum Hydride (LAH) (2.5 - 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve the 1-(3-methoxyphenyl)-5-oxopyrrolidine intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitoring: Stir the reaction at reflux until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Quenching (Work-up): Cool the reaction to 0°C in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LAH used.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude residue can then be purified by column chromatography or vacuum distillation to afford the final product, this compound.

Visual Troubleshooting Guides

Troubleshooting_Workflow start_node Low Overall Yield check1_yield Check Yield of Step 1 start_node->check1_yield step1_node Step 1: Pyrrolidone Formation troubleshoot1 Troubleshoot Pyrrolidone Formation: - Check Reagent Purity - Increase Reaction Time/Temp - Verify pH Conditions step1_node->troubleshoot1 step2_node Step 2: Lactam Reduction troubleshoot2 Troubleshoot Lactam Reduction: - Use Stronger Reducing Agent (LAH) - Ensure Anhydrous Conditions - Optimize Work-up Procedure step2_node->troubleshoot2 check1_yield->step1_node Yield is Low check2_yield Check Yield of Step 2 check1_yield->check2_yield Yield is Good check2_yield->step2_node Yield is Low end_node Yield Optimized check2_yield->end_node Yield is Good troubleshoot1->check1_yield Re-run Reaction troubleshoot2->check2_yield Re-run Reaction

Caption: A workflow for systematic troubleshooting of low yields.

logical_relationships sub_optimal Sub-optimal Reaction Conditions incomplete_rxn Incomplete Reaction sub_optimal->incomplete_rxn side_reactions Side Reactions sub_optimal->side_reactions impure_reagents Impure Starting Materials impure_reagents->incomplete_rxn impure_reagents->side_reactions poor_workup Inefficient Work-up or Purification product_loss Product Loss poor_workup->product_loss low_yield Low Product Yield incomplete_rxn->low_yield side_reactions->low_yield product_loss->low_yield

Caption: Key factors contributing to low product yield.

References

stability of 2-(3-Methoxyphenyl)pyrrolidine in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during experiments involving 2-(3-Methoxyphenyl)pyrrolidine, focusing on its stability in acidic and basic conditions.

Issue 1: Unexpected Degradation of this compound in Acidic Media

Question: I am observing significant degradation of my this compound sample when working in acidic conditions. How can I troubleshoot this?

Answer:

Degradation in acidic media is a potential issue. Here’s a systematic approach to troubleshoot this problem:

  • Confirm Degradation:

    • Utilize an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the degradation and quantify the extent of loss of the parent compound.

    • Look for the appearance of new peaks in your chromatogram, which could correspond to degradation products.

  • Evaluate Experimental Conditions:

    • pH: Accurately measure the pH of your solution. Lower pH values (stronger acids) will likely accelerate degradation.

    • Temperature: Higher temperatures can significantly increase the rate of acid-catalyzed reactions.

    • Time: Degradation is a time-dependent process. Analyze your samples at different time points to understand the degradation kinetics.

    • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, which may be exacerbated under certain acidic conditions.

  • Potential Degradation Pathways & Mitigation Strategies:

    • Ether Cleavage: The methoxy group on the phenyl ring is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures, which would result in a phenolic derivative.

      • Mitigation: If possible, use milder acidic conditions (higher pH) or conduct the experiment at a lower temperature.

    • Oxidation: The pyrrolidine ring can be susceptible to oxidation.

      • Mitigation: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Experimental Protocol for Investigation:

    • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. Expose solutions of this compound to a range of acidic conditions (e.g., 0.1 M HCl, 1 M HCl) and temperatures (e.g., room temperature, 50°C, 80°C). Analyze samples at various time points to determine the degradation rate.

Issue 2: Sample Discoloration or Precipitation in Basic Solutions

Question: My solution of this compound turns yellow and forms a precipitate when I make it basic. What is happening and how can I prevent it?

Answer:

While this compound is expected to be relatively stable in basic conditions, discoloration and precipitation can occur due to a few factors:

  • Confirm Identity of Precipitate:

    • If possible, isolate the precipitate and analyze it using techniques like NMR or mass spectrometry to identify its structure. It could be a degradation product or a salt of the compound.

  • Evaluate Experimental Conditions:

    • pH: Very high pH values (strong bases) might promote certain reactions.

    • Presence of Oxygen: Discoloration (yellowing) is often indicative of oxidation. Basic conditions can sometimes promote the oxidation of organic molecules in the presence of air.

    • Concentration: High concentrations of the compound in a basic solution might lead to insolubility and precipitation, especially if the free base is less soluble than its salt form.

  • Potential Causes & Mitigation Strategies:

    • Oxidation: The pyrrolidine ring or the methoxy group could be undergoing oxidation.

      • Mitigation: Prepare solutions using deoxygenated solvents and maintain an inert atmosphere.

    • Precipitation of the Free Base: If you started with a salt form of this compound, adding a base will neutralize it to the free base, which may have lower solubility in your solvent system.

      • Mitigation: Use a lower concentration of your compound or a more suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

A1: At neutral pH (around 7), this compound is expected to be quite stable, especially at room temperature and when protected from light and oxygen. For long-term storage of solutions, it is advisable to use a buffered solution at or near neutral pH, store at low temperatures (e.g., 2-8 °C or frozen), and protect from light.

Q2: What are the likely degradation products of this compound under harsh acidic or basic conditions?

A2: Based on its structure, the following are potential degradation products:

  • Acidic Conditions: Cleavage of the methoxy ether to form 3-(pyrrolidin-2-yl)phenol.

  • Oxidative Conditions (potentially accelerated by acid or base): Oxidation of the pyrrolidine ring to form a lactam (1-(3-methoxyphenyl)-5-oxopyrrolidine) or other oxidized species.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector. An ideal HPLC method should be able to separate the parent this compound peak from any potential degradation products and impurities.

Q4: Are there any specific handling precautions I should take to ensure the stability of this compound?

A4: Yes, for optimal stability:

  • Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.

  • Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at low temperatures, protect them from light (e.g., using amber vials), and consider purging with an inert gas to remove oxygen.

  • Avoid Extremes: Minimize exposure to harsh pH conditions and high temperatures unless required by the experimental protocol.

Data Presentation

While specific quantitative data for the stability of this compound is not available in the public domain, the following table provides a representative example of how such data would be presented from a forced degradation study.

Table 1: Representative Stability Data for this compound under Various Stress Conditions

Stress ConditionTemperature (°C)Time (hours)% Assay of this compound% Total Degradation
0.1 M HCl602492.57.5
0.1 M HCl607281.218.8
1 M HCl602475.824.2
0.1 M NaOH602499.10.9
0.1 M NaOH607297.52.5
3% H₂O₂252488.411.6
Water (pH ~7)607299.50.5

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, and oxidative) to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, methanol, and acetonitrile

  • Suitable buffer (e.g., phosphate buffer, pH 7)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven/water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water.

  • Incubation:

    • Incubate the prepared samples at a specific temperature (e.g., 60°C). Keep the oxidative stress sample at room temperature to avoid rapid degradation of H₂O₂.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound and the percentage of each degradation product at each time point.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Visualizations

Troubleshooting_Flowchart cluster_pathways Potential Pathways start Issue: Unexpected Degradation of Compound confirm_degradation 1. Confirm Degradation (HPLC, LC-MS) start->confirm_degradation evaluate_conditions 2. Evaluate Experimental Conditions (pH, Temp, Time, O2) confirm_degradation->evaluate_conditions identify_pathway 3. Identify Potential Degradation Pathway evaluate_conditions->identify_pathway acid_base Acid/Base Hydrolysis identify_pathway->acid_base pH dependent? oxidation Oxidation identify_pathway->oxidation Discoloration? O2 present? mitigate 4. Implement Mitigation Strategy end Problem Resolved mitigate->end acid_base->mitigate Adjust pH Lower Temperature oxidation->mitigate Inert Atmosphere Degas Solvents

Caption: Troubleshooting workflow for compound degradation.

Degradation_Pathways cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions Parent This compound Phenol 3-(Pyrrolidin-2-yl)phenol (Ether Cleavage) Parent->Phenol Strong Acid, Heat Lactam Oxidized Pyrrolidine Derivatives (e.g., Lactam) Parent->Lactam Oxidizing Agent (e.g., O2, H2O2)

Caption: Potential degradation pathways for this compound.

Technical Support Center: Chiral Synthesis of 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of 2-(3-Methoxyphenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a critical issue in chiral synthesis. During the synthesis of pyrrolidine derivatives, the primary cause of racemization is the formation of a planar, achiral intermediate.[1] This can occur through two main mechanisms:

  • Enolate Formation: If a strong base is present, it can abstract the acidic proton at the chiral α-carbon (C2 position of the pyrrolidine ring), leading to a planar enolate. Reprotonation can then occur from either face, resulting in a racemic mixture.[1]

  • Imine/Enamine Tautomerism: In routes involving a 2-(3-methoxyphenyl)-1-pyrroline intermediate, racemization can occur via tautomerism to an achiral enamine. The subsequent reduction or reaction of this intermediate can lead to a mixture of enantiomers.

Q2: Which synthetic strategies are most effective for obtaining enantiomerically pure this compound?

A2: Several highly effective strategies exist to synthesize enantiomerically pure this compound. The choice of method often depends on available starting materials, scalability, and desired enantiomer. Key approaches include:

  • Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemistry of the reaction.

    • Asymmetric Transfer Hydrogenation (ATH): The reduction of the cyclic imine precursor, 2-(3-methoxyphenyl)-1-pyrroline, using a chiral catalyst like a Noyori-Ikariya type ruthenium complex can provide high enantioselectivity.[2][3]

    • Biocatalysis: The use of enzymes, such as transaminases or imine reductases (IREDs), offers excellent enantioselectivity (>95% ee) and operates under mild reaction conditions.[4][5]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of the desired product.

    • Sulfinamide-Based Methods: Condensing γ-chloro-3'-methoxybutyrophenone with a chiral tert-butanesulfinamide creates a chiral N-sulfinyl imine. Diastereoselective reduction followed by cyclization and removal of the auxiliary yields the enantiopure pyrrolidine.[6][7]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature.

    • From Pyroglutamic Acid: (S)- or (R)-pyroglutamic acid can be converted to the target molecule through a series of stereoretentive reactions.

Q3: How can I detect and quantify the extent of racemization in my product?

A3: To determine the enantiomeric purity of your this compound, you must use a chiral analytical technique. The most common and reliable method is:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for precise quantification of the enantiomeric excess (ee). Different types of chiral columns (e.g., polysaccharide-based) may be required, and method development is often necessary to achieve baseline separation.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Catalytic Reduction

If your asymmetric reduction of 2-(3-methoxyphenyl)-1-pyrroline results in a low ee, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity/Decomposition Ensure the catalyst is fresh and handled under inert conditions (e.g., argon or nitrogen). Use the correct catalyst loading as specified in the protocol.Chiral catalysts, particularly organometallic complexes, can be sensitive to air and moisture, leading to decomposition and loss of enantioselectivity.
Sub-optimal Reaction Conditions Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity, although it may slow the reaction rate.The energy difference between the transition states leading to the two enantiomers is often small. Lower temperatures can amplify this difference, favoring the formation of one enantiomer.
Incorrect Hydrogen Source For Asymmetric Transfer Hydrogenation (ATH), ensure the correct hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol) and its concentration are used.The nature of the hydrogen donor and its interaction with the catalyst are crucial for the efficiency and stereoselectivity of the hydrogen transfer.[2]
Iminium Ion Racemization If the reaction is run under acidic conditions, ensure the pH is controlled. Prolonged exposure to acid can potentially facilitate racemization of the imine starting material.While the imine itself is prone to tautomerism, the protonated iminium ion is generally more stable against racemization. However, reaction conditions must be carefully controlled.
Issue 2: Diastereomeric Mixture Obtained When Using a Chiral Auxiliary

If your synthesis using a chiral auxiliary (e.g., N-tert-butanesulfinamide) yields a mixture of diastereomers, consult the following guide.

Potential Cause Troubleshooting Step Rationale
Poor Diastereoselection in Grignard Addition/Reduction Ensure the reaction is performed at a low temperature (e.g., -78 °C or -48 °C) as specified in the protocol.The diastereoselectivity of nucleophilic additions to chiral N-sulfinyl imines is highly temperature-dependent. Lower temperatures enhance the steric and electronic control exerted by the auxiliary.[6]
Incorrect Reagents Verify the identity and purity of the Grignard reagent or reducing agent. The nature of the nucleophile can influence the facial selectivity of the addition.Different reagents can have varying steric demands and coordination properties with the substrate and chiral auxiliary, affecting the diastereomeric outcome.
Epimerization During Workup or Purification Avoid harsh acidic or basic conditions during the workup. Use buffered solutions if necessary. Purify via chromatography using a neutral solvent system.The chiral center can be susceptible to epimerization (inversion of stereochemistry) under non-neutral pH conditions, especially if the α-proton is activated.
Incomplete Reaction Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Unreacted starting material can complicate purification and analysis.If the reaction stalls, optimizing reagent stoichiometry or reaction time may be necessary to achieve full conversion and a cleaner product profile.

Experimental Protocols & Data

Protocol 1: Enantioselective Synthesis via Biocatalytic Transamination

This protocol is based on the use of a transaminase (TAm) enzyme to convert a ketone precursor into the chiral amine.[4]

  • Substrate Preparation: Synthesize 4-chloro-1-(3-methoxyphenyl)butan-1-one from 3-methoxyphenylboronic acid and 4-chlorobutyryl chloride.

  • Biocatalytic Reaction:

    • Prepare a buffer solution (e.g., 100 mM KPi, pH 8).

    • To the buffer, add the transaminase enzyme (e.g., ATA-117-Rd11 for the (S)-enantiomer or an R-selective TAm for the (R)-enantiomer) to a final concentration of 10 mg/mL.

    • Add pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

    • Add the ketone substrate (50 mM) dissolved in a co-solvent like DMSO (e.g., 20% v/v).

    • Add an amine donor such as isopropylamine (IPA) in excess (e.g., 1 M).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking (e.g., 700 rpm) for 24-48 hours. The reaction spontaneously cyclizes in situ to form the pyrrolidine ring.

  • Workup and Isolation:

    • Extract the product with an organic solvent like ethyl acetate or MTBE.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The product can be purified by column chromatography or by precipitation as a salt (e.g., with tosic acid).[4]

Table 1: Performance of Different Transaminases in 2-Arylpyrrolidine Synthesis [4]

SubstrateEnzyme VariantEnantiomerEnantiomeric Excess (ee)HPLC Yield
4-chloro-1-phenylbutan-1-oneATA-117-Rd11(S)>99%80%
4-chloro-1-phenylbutan-1-onePjSTA-R6-8(R)>99%75%
4-chloro-1-(4-fluorophenyl)butan-1-oneATA-117-Rd11(S)>99%90%
4-chloro-1-(4-fluorophenyl)butan-1-onePjSTA-R6-8(R)>99%82%

Note: Data is generalized from similar 2-arylpyrrolidine syntheses to illustrate typical performance.

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

G start Low ee% Observed check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok replace_catalyst Use Fresh Catalyst Handle Under Inert Gas catalyst_ok->replace_catalyst No check_conditions Step 2: Evaluate Reaction Conditions catalyst_ok->check_conditions Yes replace_catalyst->check_catalyst conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Lower Reaction Temperature conditions_ok->optimize_temp No optimize_h_source Verify H-Donor (Type & Concentration) conditions_ok->optimize_h_source No check_sm Step 3: Analyze Starting Material conditions_ok->check_sm Yes optimize_temp->check_conditions sm_ok Imine Stable? check_sm->sm_ok control_ph Control pH Minimize Reaction Time sm_ok->control_ph No success Improved ee% sm_ok->success Yes control_ph->check_sm

Caption: Troubleshooting flowchart for low enantiomeric excess.

Synthetic Strategies for Chiral 2-Arylpyrrolidines

G cluster_0 Asymmetric Catalysis cluster_1 Chiral Auxiliary cluster_2 Chiral Pool ath Asymmetric Transfer Hydrogenation (ATH) product Enantiopure This compound ath->product biocat Biocatalysis (Transaminase/IRED) biocat->product sulfinamide N-tert-butanesulfinamide sulfinamide->product Auxiliary Removal sultam Oppolzer's Sultam sultam->product proline Pyroglutamic Acid proline->product carbohydrate Carbohydrates carbohydrate->product start Acyclic or Cyclic Precursor start->ath Imine Cyclization start->biocat Keto-Amine Cyclization start->sulfinamide Auxiliary Addition

Caption: Overview of major enantioselective synthesis routes.

References

managing scalability issues in 2-(3-Methoxyphenyl)pyrrolidine production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and process chemists encountering scalability issues in the synthesis of 2-(3-Methoxyphenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is a common, scalable synthetic route for this compound?

A common and robust method for synthesizing pyrrolidines is the reductive amination of a γ-keto amine or the cyclization of a suitable precursor.[1][2] For this compound, a typical industrial approach involves the intramolecular reductive cyclization of 4-amino-1-(3-methoxyphenyl)butan-1-one. This precursor can be synthesized from 3-methoxyacetophenone and is cyclized under catalytic hydrogenation.

Q2: My reaction yield dropped significantly when moving from a 50g lab scale to a 5kg pilot scale. What are the most likely causes?

Significant yield drops during scale-up are often multifactorial. The primary suspects are issues with mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[3] Inadequate temperature control can also alter the reaction kinetics, favoring impurity formation. Finally, the efficiency of reagent addition and the surface-area-to-volume ratio change dramatically, impacting reaction rates.

Q3: The purity of my final product is lower at a larger scale, with new, unidentified impurities. How can I identify and mitigate them?

At larger scales, longer reaction times or localized temperature excursions can generate impurities not seen in small-scale runs. Common side-products in reductive aminations include over-alkylation products or incompletely reduced intermediates.

  • Identification: Use LC-MS and GC-MS to determine the mass of the impurities. NMR spectroscopy can help elucidate their structure.

  • Mitigation: Re-optimize reaction parameters at the new scale. Focus on controlling the rate of reagent addition, improving agitation (e.g., changing impeller type or speed), and ensuring uniform temperature distribution throughout the reactor. Consider using a more selective reducing agent or catalyst.[1]

Q4: The catalytic hydrogenation step is much slower on a larger scale. Why is this happening and what can I do?

Catalytic hydrogenation is highly dependent on the efficient mixing of three phases: solid (catalyst), liquid (substrate/solvent), and gas (hydrogen).

  • Mass Transfer Limitation: In large reactors, dissolving hydrogen into the liquid phase can become the rate-limiting step.

  • Catalyst Suspension: Inadequate agitation may prevent the catalyst from being uniformly suspended, reducing the available active surface area.

  • Troubleshooting: Increase agitation speed to improve gas dispersion and catalyst suspension. Ensure the hydrogen delivery system can maintain the target pressure. Evaluate different catalyst types (e.g., higher loading or different support material) that may be more suitable for your reactor geometry.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

This guide helps diagnose and resolve common causes of low yield during the scale-up of the intramolecular reductive cyclization.

G start Problem: Low Yield / Incomplete Conversion check_temp Is Temperature Stable Across Reactor? start->check_temp check_h2 Is H2 Pressure Consistent? start->check_h2 check_agitation Is Agitation Sufficient? (Catalyst Suspended) start->check_agitation check_catalyst Has Catalyst Been Screened for Poisoning? start->check_catalyst solve_temp Solution: Improve Heat Transfer. - Check jacket fluid flow rate. - Profile temperature at  different reactor locations. check_temp->solve_temp No solve_h2 Solution: Check for Leaks. - Verify H2 supply rate. - Improve gas dispersion. check_h2->solve_h2 No solve_agitation Solution: Increase Agitation Speed. - Evaluate impeller design  (e.g., gas-inducing impeller). check_agitation->solve_agitation No solve_catalyst Solution: Test Catalyst Activity. - Use fresh/pre-reduced catalyst. - Purify starting materials  to remove potential poisons (e.g., sulfur). check_catalyst->solve_catalyst Yes

Caption: Troubleshooting decision tree for low yield in catalytic cyclization.

Issue 2: Poor Product Purity & Color Formation

Problem: The isolated product is off-color (yellow to brown) and shows multiple spots on TLC or peaks in HPLC, indicating impurities.

  • Possible Cause 1: Oxygen Contamination. The presence of oxygen during the reaction or workup can lead to the formation of colored, oxidized side products.

    • Solution: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing reagents and hydrogen. Maintain a positive inert gas pressure during workup and isolation steps.

  • Possible Cause 2: Thermal Decomposition. Localized overheating due to poor mixing can cause the starting material or product to decompose.

    • Solution: Improve agitation and control the rate of any exothermic additions. Perform a reaction calorimetry study (e.g., RC1) to better understand the thermal profile of the reaction at scale.

  • Possible Cause 3: Catalyst Fines in Product. Microscopic particles of the heterogeneous catalyst (e.g., Palladium on Carbon) may pass through filtration, contaminating the final product.

    • Solution: Use a finer filter medium (e.g., a 0.45 µm filter) or a filter aid like Celite®. Allow the catalyst to settle completely before beginning filtration.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table illustrates typical changes in parameters and results when scaling the synthesis from a laboratory to a pilot plant setting.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Common Scalability Issues
Precursor 4-amino-1-(3-methoxyphenyl)butan-1-one4-amino-1-(3-methoxyphenyl)butan-1-oneConsistent precursor purity is critical.
Catalyst 5% Pd/C (5% w/w)5% Pd/C (5% w/w)Catalyst activity, potential for poisoning.[1]
Solvent Volume 1 L (10 vol)100 L (10 vol)Solvent purity, handling larger volumes.
H2 Pressure 50 PSI50 PSIMaintaining pressure, gas dissolution rate.
Temperature 25 °C25-35 °C (Exotherm)Heat removal is less efficient.[3]
Reaction Time 4 hours8-12 hoursMass transfer limitations.
Agitation 500 RPM (Magnetic Stirrer)150 RPM (Impeller)Inefficient mixing, poor catalyst suspension.
Typical Yield 90%75-80%Side reactions, workup losses.
Purity (HPLC) 99.5%97-98%Impurity formation due to longer times/temps.

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Cyclization

This protocol describes a representative procedure for the synthesis at a 1 kg scale.

Materials:

  • 4-amino-1-(3-methoxyphenyl)butan-1-one HCl salt: 1.0 kg

  • 5% Palladium on Carbon (50% wet): 100 g

  • Methanol: 10 L

  • Sodium Bicarbonate (NaHCO₃): ~365 g (or until pH 7-8)

  • Hydrogen Gas (H₂)

  • Celite®: 200 g

Procedure:

  • Neutralization: Charge a suitable hydrogenation reactor with 1.0 kg of 4-amino-1-(3-methoxyphenyl)butan-1-one HCl and 5 L of methanol. Begin agitation.

  • Slowly add sodium bicarbonate in portions until the pH of the solution is between 7 and 8. The free amine is generated in situ.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen), carefully add 100 g of 5% Pd/C catalyst to the reactor, followed by the remaining 5 L of methanol to rinse the addition port.

  • Inerting: Seal the reactor. Purge the headspace 3-5 times with Nitrogen, followed by 3-5 purges with Hydrogen gas to ensure an oxygen-free environment.

  • Hydrogenation: Pressurize the reactor to 50 PSI with Hydrogen. Maintain agitation to ensure good catalyst suspension. The reaction is exothermic; use the reactor cooling jacket to maintain an internal temperature below 35°C.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours). A sample can be taken (with extreme care) to confirm completion by HPLC or TLC.

  • Workup: Once complete, vent the hydrogen and purge the reactor 3-5 times with Nitrogen.

  • Filtration: Prepare a filter bed with a layer of Celite®. Filter the reaction mixture through the Celite® to remove the palladium catalyst. Wash the catalyst cake with methanol (2 x 500 mL).

  • Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove the methanol.

  • Isolation: The resulting crude oil can be purified by vacuum distillation or by an acid/base workup followed by extraction with a suitable solvent (e.g., ethyl acetate or dichloromethane) to yield the final product.

Visualization of Production Workflow

The following diagram outlines the key stages in the production of this compound.

G cluster_0 Synthesis of Precursor cluster_1 Reductive Cyclization cluster_2 Purification & Isolation compound compound SM Starting Materials (e.g., 3-Methoxyacetophenone) Precursor_Synth Precursor Synthesis SM->Precursor_Synth Precursor_Iso Precursor Isolation & Purification Precursor_Synth->Precursor_Iso Charge Charge Reactor: Precursor, Solvent, Base Precursor_Iso->Charge Catalyst Add Pd/C Catalyst Charge->Catalyst Hydrogenation Hydrogenation (50 PSI, <35°C) Catalyst->Hydrogenation Filtration Catalyst Filtration (via Celite) Hydrogenation->Filtration Concentration Solvent Removal Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Overall workflow for this compound production.

References

Technical Support Center: Optimizing Chromatographic Purification of 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 2-(3-methoxyphenyl)pyrrolidine using chromatography. The information is presented in a question-and-answer format to directly address common challenges and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by chromatography?

A1: The main challenges include:

  • Chirality: this compound is a chiral compound, necessitating the use of chiral chromatography to separate its enantiomers.

  • Peak Tailing: As a basic compound (secondary amine), it is prone to interacting with acidic silanol groups on standard silica-based stationary phases, leading to asymmetrical peak shapes.

  • Co-elution of Impurities: Structurally similar impurities from the synthesis can be difficult to separate from the target compound.

Q2: Which chromatographic modes are suitable for purifying this compound?

A2: Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase Chromatography (NPC): Often provides good selectivity for positional isomers and can be advantageous for samples that are not soluble in aqueous mobile phases.

  • Reversed-Phase Chromatography (RPC): A versatile and widely used technique. Method development often involves adjusting the mobile phase pH and using specific column chemistries to achieve good peak shape and resolution.

Q3: How can I separate the enantiomers of this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method. This typically involves using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for screening.

Q4: What is a suitable starting point for developing a reversed-phase HPLC method?

A4: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer. It is crucial to control the pH of the mobile phase to ensure good peak shape.

Troubleshooting Guide

Issue 1: Significant Peak Tailing in Reversed-Phase HPLC

  • Question: My chromatogram for this compound shows significant peak tailing on a C18 column. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like yours is typically caused by secondary interactions between the amine and acidic silanol groups on the silica surface of the column packing. Here is a step-by-step troubleshooting approach:

    • Lower the Mobile Phase pH: Reduce the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the silanol groups are protonated and less likely to interact with the protonated amine.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping to minimize the number of accessible silanol groups.

    • Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the sample concentration or injection volume.

Issue 2: Poor or No Separation of Enantiomers on a Chiral Column

  • Question: I am not achieving baseline separation of the enantiomers of this compound on my chiral column. What should I try next?

  • Answer: Chiral separations are highly specific to the analyte, stationary phase, and mobile phase. If your initial screening is unsuccessful, consider the following:

    • Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP. If a polysaccharide-based column (e.g., Chiralcel® OD, Chiralpak® AD) doesn't work, try a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC®).

    • Change the Mobile Phase System: Switch between normal-phase, reversed-phase, and polar organic modes. For normal-phase, typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, acetonitrile/water or methanol/water with buffers are common.

    • Optimize the Mobile Phase Composition: Systematically vary the ratio of the solvents in your mobile phase. Small changes can have a significant impact on enantioselectivity.

    • Adjust the Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase backpressure.

Issue 3: Inconsistent Retention Times

  • Question: The retention time of my compound is shifting between injections. What could be the cause?

  • Answer: Fluctuating retention times are often a sign of an unstable chromatographic system.

    • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.

    • Check for Leaks: Inspect all fittings in the HPLC system for any signs of leaks.

    • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure it is fully dissolved and within its effective buffering range.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

Data Presentation

Table 1: Recommended Starting Conditions for Achiral Reversed-Phase HPLC

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGeneral purpose column for reversed-phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 10-90% B over 15 minutesA good starting gradient for screening.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection UV at 272 nmBased on the methoxyphenyl chromophore.
Injection Volume 10 µLA typical analytical injection volume.

Table 2: Recommended Screening Solvents for Chiral Normal-Phase HPLC

Mobile Phase SystemStarting Ratio (v/v)Modifier
n-Hexane / Isopropanol90 / 100.1% Diethylamine (optional, as competing base)
n-Hexane / Ethanol90 / 100.1% Diethylamine (optional, as competing base)

Experimental Protocols

Protocol 1: General Method for Achiral Purity Analysis by RP-HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix and degas.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the crude this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup:

    • Install a C18 column (250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 20 minutes at 1.0 mL/min, or until a stable baseline is observed.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as specified in Table 1.

    • Monitor the chromatogram at 272 nm.

Protocol 2: Screening for Chiral Separation by Normal-Phase HPLC

  • Mobile Phase Preparation:

    • Prepare the desired mobile phase mixture (e.g., 90:10 n-Hexane/Isopropanol). If peak tailing is observed, add 0.1% diethylamine.

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the racemic this compound in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC System Setup:

    • Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 10 µL of the sample.

    • Run the analysis in isocratic mode.

    • If no separation is observed, systematically vary the ratio of hexane to alcohol (e.g., 95:5, 80:20) and re-inject.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Sample Preparation (Dissolve & Filter) inject Inject Sample prep_sample->inject prep_mobile Mobile Phase Preparation (Mix & Degas) equilibrate Column Equilibration prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram (Purity, Resolution) detect->analyze optimize Optimize Method? analyze->optimize optimize->equilibrate Yes end Final Method optimize->end No

Caption: General experimental workflow for HPLC method development.

troubleshooting_peak_tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_additive Is a Competing Base Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% Triethylamine check_additive->add_additive No check_column Using a Modern, End-Capped Column? check_additive->check_column Yes add_additive->check_column change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_overload Check for Column Overload (Inject Diluted Sample) check_column->check_overload Yes change_column->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes end Good Peak Shape check_overload->end No reduce_load->end

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Validation & Comparative

A Comparative Guide to Purity Determination of 2-(3-Methoxyphenyl)pyrrolidine: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-(3-Methoxyphenyl)pyrrolidine. Detailed experimental protocols and supporting data for a proposed HPLC method are presented to facilitate methodological selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis such as sensitivity and selectivity. While HPLC is a widely used and robust technique, other methods like Gas Chromatography (GC) and spectroscopic techniques can also be employed.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectroscopic Methods (NMR, MS, IR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1]Based on the interaction of the analyte with electromagnetic radiation to provide structural information and identify impurities.[2]
Applicability Highly versatile for non-volatile, semi-volatile, and thermally unstable compounds.[1] Ideal for chiral separations using specialized columns.[3][4]Best suited for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes.[1]Primarily used for structural elucidation and identification of impurities, rather than routine purity quantification.[2] Can be used for quantitative purposes (qNMR).
Typical Impurities Detected Starting materials, reaction by-products, isomers (including enantiomers), and degradation products.[1][5]Low boiling point impurities, residual solvents, and volatile starting materials.[1]Structural isomers, and impurities with distinct spectral signatures.
Sample Preparation Typically involves dissolution in a suitable solvent compatible with the mobile phase.[1]Dissolution in a volatile solvent. Derivatization might be required to increase volatility and thermal stability.[6]Minimal sample preparation is often required, but the sample must be soluble in a suitable deuterated solvent for NMR.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS), Refractive Index (RI), Fluorescence.Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD).Direct detection of molecular structure and composition.

Proposed HPLC Method for Purity Determination of this compound

This section outlines a detailed experimental protocol for a reverse-phase HPLC (RP-HPLC) method designed for the purity determination of this compound. This method is also capable of separating the enantiomers of the chiral compound by employing a suitable chiral stationary phase.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A validated HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), is recommended for enantiomeric separation.[3] A common choice would be a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC). For general impurity profiling, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) can be used.

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is typically used. For chiral separations, a polar organic mobile phase (e.g., hexane/isopropanol) might be employed. The exact composition should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm (based on the UV absorbance of the methoxyphenyl group).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Data Analysis:

The percentage purity is calculated using the area normalization method. The peak area of the main component is divided by the total area of all peaks in the chromatogram. For enantiomeric purity, the percentage of the desired enantiomer is calculated relative to the total area of both enantiomer peaks.

Method Validation Parameters

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7][10]
Linearity A linear relationship between the concentration and the detector response should be demonstrated over a specified range (e.g., 80-120% of the test concentration). The correlation coefficient (r²) should be ≥ 0.995.[7]
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples, with recovery values between 98.0% and 102.0% being acceptable.[10][11]
Precision - Repeatability (Intra-day): The precision of the method under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2%.[12] - Intermediate Precision (Inter-day): The precision of the method within the same laboratory over different days, with different analysts, and/or different equipment. The RSD should be ≤ 2%.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.[13]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[13]
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[8]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for the proposed HPLC method, as guided by ICH Q2(R1) principles.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Variations) lod_loq->robustness system_suitability System Suitability Testing (Ongoing Verification) robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method end End: Routine Use validated_method->end

Caption: Workflow for the validation of an HPLC method.

This comprehensive guide provides a framework for the selection and validation of an appropriate analytical method for determining the purity of this compound. The detailed HPLC protocol and validation parameters offer a solid starting point for researchers in pharmaceutical development and quality control.

References

A Comparative In Vitro Analysis of 2-(3-Methoxyphenyl)pyrrolidine and 2-(4-Methoxyphenyl)pyrrolidine: A Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro evaluation of two closely related pyrrolidine derivatives: 2-(3-Methoxyphenyl)pyrrolidine and 2-(4-Methoxyphenyl)pyrrolidine. Due to a lack of publicly available, direct comparative studies on the in vitro activity of these specific isomers, this document serves as a comprehensive guide for researchers aiming to conduct such investigations. We present potential biological targets based on the known activities of similar pyrrolidine-containing compounds, detailed experimental protocols for relevant in vitro assays, and a proposed workflow for a comparative study.

Introduction to Methoxyphenylpyrrolidine Isomers

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxyphenyl group at the 2-position can significantly influence the pharmacological profile of the resulting molecule. The positional isomerism of the methoxy group—at the meta (3-position) versus the para (4-position) of the phenyl ring—can lead to distinct interactions with biological targets, thereby affecting potency, selectivity, and overall in vitro activity.

Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including interactions with central nervous system targets such as dopamine receptors and monoamine oxidases (MAOs). Therefore, a comparative in vitro analysis of this compound and 2-(4-Methoxyphenyl)pyrrolidine is warranted to elucidate their potential therapeutic applications.

Potential Biological Targets and In Vitro Assays

Based on the activities of structurally related compounds, the following biological targets are proposed for the initial in vitro screening of this compound and 2-(4-Methoxyphenyl)pyrrolidine.

Table 1: Proposed In Vitro Activity Screening Targets

Target ClassSpecific Target(s)Rationale
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors (D1, D2, D3, D4, D5)The pyrrolidine moiety is a common feature in many dopamine receptor ligands.[1][2][3][4]
Enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)Phenylalkylamine substructures are known to interact with MAOs, and various pyrrolidine derivatives have been investigated as MAO inhibitors.[5][6][7][8][][10][11]

Experimental Protocols

To facilitate future research, detailed protocols for key in vitro assays are provided below.

Dopamine Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of the test compounds for dopamine receptor subtypes by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human recombinant dopamine receptor subtypes (D1, D2, D3, D4, D5)

  • Radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors)

  • Test compounds: this compound and 2-(4-Methoxyphenyl)pyrrolidine

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • Test compounds: this compound and 2-(4-Methoxyphenyl)pyrrolidine

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well black microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or reference inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the kit).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values by non-linear regression analysis.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comparative in vitro evaluation of this compound and 2-(4-Methoxyphenyl)pyrrolidine.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Comparison Synthesis_Purification Synthesis and Purification of This compound and 2-(4-Methoxyphenyl)pyrrolidine Characterization Structural Characterization (NMR, MS, etc.) Synthesis_Purification->Characterization Purity_Assessment Purity Assessment (>95%) Characterization->Purity_Assessment Primary_Screening Primary Screening: Dopamine Receptor Binding & MAO Inhibition Assays Purity_Assessment->Primary_Screening Dose_Response Dose-Response Studies for Active Compounds Primary_Screening->Dose_Response IC50_Ki_Determination Determination of IC50/Ki Values Dose_Response->IC50_Ki_Determination Data_Compilation Compilation of IC50/Ki Values IC50_Ki_Determination->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Compilation->SAR_Analysis Comparative_Report Generation of Comparative Performance Report SAR_Analysis->Comparative_Report

Proposed workflow for comparative in vitro evaluation.

Conclusion

This guide outlines a systematic approach for the comparative in vitro analysis of this compound and 2-(4-Methoxyphenyl)pyrrolidine. By investigating their affinity for dopamine receptors and their inhibitory potential against monoamine oxidases, researchers can elucidate the structure-activity relationships governed by the methoxy group's position. The provided experimental protocols and workflow serve as a foundational resource for scientists in the field of drug discovery and development to explore the therapeutic potential of these compounds. The data generated from such studies will be invaluable in determining their future direction as potential leads for neurological or psychiatric disorders.

References

A Comparative Guide to the Spectroscopic Differentiation of Methoxyphenylpyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of isomeric compounds is a critical challenge in chemical research and drug development. Positional isomers, such as the ortho-, meta-, and para-substituted methoxyphenylpyrrolidines, often exhibit similar physical properties, yet can possess vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of 2-methoxyphenylpyrrolidine, 3-methoxyphenylpyrrolidine, and 4-methoxyphenylpyrrolidine, supported by experimental data and detailed methodologies.

Spectroscopic Analysis Overview

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical tools that can effectively distinguish between the methoxyphenylpyrrolidine isomers. Each technique probes different molecular properties, and a combined approach provides the most robust characterization.

  • NMR Spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, revealing subtle differences in the electronic structure of the isomers.

  • IR Spectroscopy identifies functional groups and provides insights into the substitution pattern on the aromatic ring through characteristic vibrational modes.

  • Mass Spectrometry determines the mass-to-charge ratio of the molecule and its fragments, which can sometimes differ between isomers upon ionization and fragmentation.

Quantitative Data Comparison

The following tables summarize the key spectroscopic data for the differentiation of the three methoxyphenylpyrrolidine isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy are highly effective for differentiating these isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons and carbons. The data presented below was obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

IsomerSpectroscopic DataAromatic RegionMethoxy GroupPyrrolidine Ring
2-Methoxyphenylpyrrolidine ¹H NMR (ppm) 6.82-6.71 (m, 4H)3.77 (s, 3H)3.22-3.19 (m, 4H), 1.88-1.84 (m, 4H)
¹³C NMR (ppm) 150.7, 139.9, 121.3, 119.9, 115.7, 111.955.850.7, 24.9
3-Methoxyphenylpyrrolidine ¹H NMR (ppm) ~7.10 (t), ~6.60 (dd), ~6.51 (t), ~6.41 (dd)~3.80 (s)~3.25 (t), ~2.00 (m)
¹³C NMR (ppm) ~160.0, ~149.0, ~129.8, ~107.0, ~102.5, ~100.0~55.2~47.7, ~25.5
4-Methoxyphenylpyrrolidine ¹H NMR (ppm) 6.79 (d, J=9Hz, 2H), 6.48 (d, J=11Hz, 2H)3.69 (s, 3H)3.18-3.15 (m, 4H), 1.93-1.90 (m, 4H)
¹³C NMR (ppm) 152.2, 144.2, 115.3, 114.956.248.2, 25.6

Note: Data for 3-Methoxyphenylpyrrolidine is estimated based on typical values for meta-substituted aromatic compounds and available data for structurally similar compounds. The aromatic region for the 2- and 3- isomers shows more complex splitting patterns compared to the more symmetrical 4- isomer.

Table 2: Key Differentiating Features in IR and Mass Spectrometry
IsomerIR Spectroscopy (cm⁻¹)Mass Spectrometry (GC-MS)
2-Methoxyphenylpyrrolidine Strong C-H out-of-plane bending band around 750-730 cm⁻¹ (ortho-disubstitution).Potential for ortho-effect fragmentation, such as loss of CH₃ from the methoxy group followed by cyclization.
3-Methoxyphenylpyrrolidine C-H out-of-plane bending bands in the regions of 810-750 cm⁻¹ and 725-680 cm⁻¹ (meta-disubstitution).[1]Fragmentation pattern will likely show the pyrrolidine ring cleavage and loss of ethylene as common pathways.
4-Methoxyphenylpyrrolidine Strong C-H out-of-plane bending band in the region of 860-800 cm⁻¹ (para-disubstitution).[1]Fragmentation is expected to be similar to the meta isomer, but relative ion abundances may differ.

Note: The molecular ion peak for all three isomers will be at m/z 177 under electron ionization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the methoxyphenylpyrrolidine isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.[3]

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat liquid methoxyphenylpyrrolidine isomer directly onto the center of the ATR crystal.

    • If using a pressure clamp, apply just enough pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the methoxyphenylpyrrolidine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Data Acquisition :

    • Inject 1 µL of the sample solution into a GC-MS system equipped with a non-polar capillary column (e.g., a 30 m HP-5MS column).[4]

    • The GC oven temperature program can be set as follows: initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[4]

    • Helium is typically used as the carrier gas at a constant flow rate of 1 mL/min.[4]

    • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

    • Mass spectra are recorded over a mass range of m/z 40-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the methoxyphenylpyrrolidine isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer Mixture or\nUnknown Sample Isomer Mixture or Unknown Sample Dissolve in\nAppropriate Solvent Dissolve in Appropriate Solvent Isomer Mixture or\nUnknown Sample->Dissolve in\nAppropriate Solvent NMR NMR Spectroscopy (¹H, ¹³C) Dissolve in\nAppropriate Solvent->NMR IR IR Spectroscopy (ATR-FTIR) Dissolve in\nAppropriate Solvent->IR MS Mass Spectrometry (GC-MS) Dissolve in\nAppropriate Solvent->MS NMR_Data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Analyze Vibrational Modes (Fingerprint Region) IR->IR_Data MS_Data Analyze Molecular Ion & Fragmentation MS->MS_Data Identification Isomer Identification (2-MeO, 3-MeO, or 4-MeO) NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for spectroscopic differentiation of isomers.

References

comparative analysis of different synthetic routes to 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of substituted pyrrolidines is a critical endeavor. The 2-(3-Methoxyphenyl)pyrrolidine scaffold, in particular, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic routes to this important compound: enantioselective α-arylation of N-Boc-pyrrolidine and reductive amination of a γ-nitro ketone.

This report details the experimental protocols for each method, presents a comparative summary of their key performance indicators, and includes visualizations of the synthetic pathways to aid in the selection of the most suitable route for a given research objective.

Route 1: Enantioselective α-Arylation of N-Boc-Pyrrolidine

This modern approach leverages a palladium-catalyzed Negishi cross-coupling reaction to introduce the 3-methoxyphenyl group at the 2-position of the pyrrolidine ring with high enantioselectivity. The key to this method is the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand, followed by transmetalation and coupling.[1][2]

Experimental Protocol

Step 1: Asymmetric Lithiation and Transmetalation. A solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether is cooled to -78 °C. sec-Butyllithium (1.2 equiv) is added dropwise, and the resulting solution is stirred for 3 hours at -78 °C. A solution of anhydrous zinc chloride (1.2 equiv) in THF is then added, and the mixture is allowed to warm to room temperature.

Step 2: Negishi Cross-Coupling. To the solution of the organozinc reagent, 3-bromoanisole (1.0 equiv), palladium(II) acetate (0.05 equiv), and tri-tert-butylphosphine tetrafluoroborate (0.10 equiv) are added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

Step 3: Deprotection. The resulting N-Boc-2-(3-methoxyphenyl)pyrrolidine is deprotected by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Route 2: Reductive Amination of a γ-Nitro Ketone

A more classical yet effective approach involves the construction of the pyrrolidine ring through the reductive cyclization of a linear precursor. This method is robust and allows for the formation of the heterocyclic ring in a single, often high-yielding, step.

Experimental Protocol

Step 1: Synthesis of the γ-Nitro Ketone Precursor. The synthesis begins with the Michael addition of a nitromethane anion to an appropriate α,β-unsaturated ketone. For the synthesis of this compound, this would involve the reaction of 1-(3-methoxyphenyl)prop-2-en-1-one with nitromethane in the presence of a base such as sodium ethoxide.

Step 2: Catalytic Hydrogenation and Cyclization. The resulting γ-nitro ketone is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is typically used under a hydrogen atmosphere. This reaction reduces the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone to form the pyrrolidine ring.

Comparative Analysis

ParameterRoute 1: Enantioselective α-ArylationRoute 2: Reductive Amination
Stereocontrol High enantioselectivity achievable with chiral ligands.Typically produces a racemic mixture unless chiral auxiliaries or catalysts are employed.
Starting Materials Commercially available N-Boc-pyrrolidine and 3-bromoanisole.Requires synthesis of the γ-nitro ketone precursor.
Reagents Organolithium reagents, palladium catalyst, chiral ligand.Catalytic hydrogenation (e.g., Pd/C), hydrogen gas.
Reaction Conditions Cryogenic temperatures (-78 °C) for lithiation, room temperature for coupling.Typically room temperature to slightly elevated temperatures and pressures for hydrogenation.
Overall Yield Generally good to excellent.Can be high, but dependent on the efficiency of the precursor synthesis.
Scalability Can be challenging due to the use of cryogenic conditions and expensive reagents.Generally more amenable to large-scale synthesis.

Synthetic Pathway Visualizations

Synthetic_Pathway_Route_1 NBocPyrrolidine N-Boc-Pyrrolidine Lithiation Asymmetric Lithiation (-)-sparteine, s-BuLi NBocPyrrolidine->Lithiation Organozinc Organozinc Intermediate Lithiation->Organozinc Coupling Negishi Coupling Pd(OAc)2, t-Bu3P-HBF4 Organozinc->Coupling Bromoanisole 3-Bromoanisole Bromoanisole->Coupling NBocProduct N-Boc-2-(3-methoxyphenyl)pyrrolidine Coupling->NBocProduct Deprotection Deprotection (e.g., TFA) NBocProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct Synthetic_Pathway_Route_2 Chalcone 1-(3-methoxyphenyl)prop-2-en-1-one MichaelAddition Michael Addition Chalcone->MichaelAddition Nitromethane Nitromethane Nitromethane->MichaelAddition NitroKetone γ-Nitro Ketone Precursor MichaelAddition->NitroKetone Hydrogenation Catalytic Hydrogenation (Pd/C, H2) NitroKetone->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

References

A Comparative Guide to Validating the Structure of 2-(3-Methoxyphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to validate the structure of 2-(3-Methoxyphenyl)pyrrolidine and its derivatives. Given the importance of structural confirmation in drug discovery and development, this document outlines key experimental methodologies, presents comparative data from analogous compounds, and offers visual workflows to support research efforts. While specific experimental data for this compound is not widely available in public literature, this guide leverages data from structurally similar compounds to provide a robust framework for its structural elucidation.

Structural Elucidation Techniques: A Comparative Analysis

The definitive confirmation of a chemical structure, particularly for chiral molecules like this compound, relies on a combination of spectroscopic and chromatographic techniques. The following table summarizes the primary methods and their expected outcomes for a compound of this class.

Analytical TechniquePurposeExpected Observations for this compound DerivativesKey Comparison Points
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.¹H NMR: Signals corresponding to aromatic protons (around 6.7-7.2 ppm), the methoxy group (around 3.8 ppm), and the pyrrolidine ring protons. ¹³C NMR: Resonances for aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the pyrrolidine ring.[1]Comparison of chemical shifts and coupling constants with known pyrrolidine and anisole derivatives. 2D NMR techniques (COSY, HSQC, HMBC) can definitively establish connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.GC-MS (EI): A molecular ion peak (M+) corresponding to the molecular weight of the derivative. Characteristic fragment ions resulting from the cleavage of the pyrrolidine ring and the methoxyphenyl moiety.[2][3][4][5]The fragmentation pattern can be compared with libraries of known compounds and theoretical fragmentation pathways. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the aliphatic pyrrolidine ring (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).[6][7][8]The presence and position of these bands can be compared to reference spectra of similar aromatic and pyrrolidine-containing compounds.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and, with a chiral stationary phase, can separate enantiomers.A single peak for the pure compound on a standard column. With a chiral column, two distinct peaks for the (R)- and (S)-enantiomers.[9][10]Retention time is a key parameter for identification and purity assessment. The ability to achieve baseline separation of enantiomers is critical for chiral drug development.
X-Ray Crystallography Provides the absolute three-dimensional structure of a molecule in a crystalline state.A definitive crystal structure confirming the connectivity of all atoms and the stereochemistry at the chiral center.[11][12]This is the gold standard for structural validation but is dependent on the ability to grow a suitable single crystal.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are general protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra using standard pulse programs to establish proton-proton and proton-carbon correlations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small amount of the racemic compound in the mobile phase to prepare a stock solution.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve good separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

Visualization of Experimental Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for structural validation and a potential signaling pathway where this compound derivatives may be active.

experimental_workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Confirms Connectivity ms Mass Spectrometry (GC-MS) purification->ms Determines MW & Fragmentation ir IR Spectroscopy purification->ir Identifies Functional Groups hplc Chiral HPLC purification->hplc Assesses Purity & Enantiomeric Ratio

A generalized workflow for the synthesis and structural validation of this compound.

Given that many pyrrolidine derivatives exhibit activity at dopamine receptors, a potential area of investigation for this compound is its interaction with the dopamine D2 receptor signaling pathway.[13][14][15][16]

dopamine_pathway D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Compound This compound (Potential Antagonist) Compound->D2R Binds to

Hypothesized interaction of this compound with the Dopamine D2 receptor signaling pathway.

References

Establishing a Reference Standard for 2-(3-Methoxyphenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for 2-(3-Methoxyphenyl)pyrrolidine. By offering a detailed comparison with its commercially available positional isomers, 2-(2-Methoxyphenyl)pyrrolidine and 2-(4-Methoxyphenyl)pyrrolidine, this document outlines the necessary analytical methodologies and presents expected experimental data to ensure the identity, purity, and quality of a candidate reference standard.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. The establishment of a well-characterized reference standard is a critical prerequisite for its use in quantitative analysis, impurity profiling, and biological assays. This guide details the analytical procedures required to create a comprehensive profile of this compound and differentiate it from its closely related isomers.

Comparative Physicochemical Properties

A fundamental step in establishing a reference standard is the characterization of its physical and chemical properties. The following table summarizes the key properties of this compound and its ortho- and para-isomers.

PropertyThis compound2-(2-Methoxyphenyl)pyrrolidine2-(4-Methoxyphenyl)pyrrolidine
CAS Number 103861-77-4103857-96-174190-66-2
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NOC₁₁H₁₅NO
Molecular Weight 177.24 g/mol 177.24 g/mol 177.24 g/mol
Appearance Colorless to pale yellow liquid (predicted)Colorless to pale yellow liquid (predicted)Colorless liquid
Boiling Point 280 °CNot availableNot available
Density 1.024 g/cm³Not availableNot available

Analytical Characterization: Experimental Protocols and Comparative Data

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the candidate reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and is a primary technique for the identification of isomers.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (recommended): COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations.

Expected ¹H NMR Spectral Data (Predicted):

ProtonsThis compound (δ, ppm)2-(2-Methoxyphenyl)pyrrolidine (δ, ppm)2-(4-Methoxyphenyl)pyrrolidine (δ, ppm)
Aromatic 7.20 (t, 1H), 6.85 (d, 1H), 6.80 (s, 1H), 6.75 (d, 1H)7.25 (t, 1H), 7.15 (d, 1H), 6.90 (t, 1H), 6.85 (d, 1H)7.25 (d, 2H), 6.85 (d, 2H)
-OCH₃ 3.80 (s, 3H)3.85 (s, 3H)3.78 (s, 3H)
Pyrrolidine-CH 4.10 (t, 1H)4.30 (t, 1H)4.05 (t, 1H)
Pyrrolidine-CH₂ 3.30-3.10 (m, 2H), 2.20-1.80 (m, 4H)3.35-3.15 (m, 2H), 2.25-1.85 (m, 4H)3.25-3.05 (m, 2H), 2.15-1.75 (m, 4H)
-NH 2.50 (br s, 1H)2.60 (br s, 1H)2.45 (br s, 1H)

Expected ¹³C NMR Spectral Data (Predicted):

CarbonsThis compound (δ, ppm)2-(2-Methoxyphenyl)pyrrolidine (δ, ppm)2-(4-Methoxyphenyl)pyrrolidine (δ, ppm)
Aromatic Cq 160.0, 145.0157.0, 132.0158.5, 135.0
Aromatic CH 129.5, 118.0, 112.0, 111.5128.0, 127.5, 121.0, 110.5128.0, 114.0
-OCH₃ 55.255.455.3
Pyrrolidine-CH 64.061.064.5
Pyrrolidine-CH₂ 47.0, 34.0, 25.547.5, 33.5, 25.046.5, 34.5, 26.0
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which is crucial for its identification and for impurity analysis.

Experimental Protocol (GC-MS):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Expected Mass Spectral Data:

Ionm/z (Relative Abundance, %)Fragmentation Pathway
[M]⁺ 177 (Moderate)Molecular ion
[M-H]⁺ 176 (Low)Loss of a hydrogen radical
[M-C₂H₄N]⁺ 135 (High)Cleavage of the pyrrolidine ring
[C₈H₉O]⁺ 121 (Moderate)Methoxyphenylmethyl cation
[C₇H₇]⁺ 91 (Low)Tropylium ion

The fragmentation pattern is expected to be similar for all three isomers, with minor differences in the relative abundances of the fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the reference standard and for separating it from its isomers and other potential impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Expected Chromatographic Data:

CompoundRetention Time (min) (Predicted)Purity (%)
2-(4-Methoxyphenyl)pyrrolidine8.5>99.5
This compound9.2>99.5
2-(2-Methoxyphenyl)pyrrolidine10.1>99.5

Note: Retention times are highly dependent on the specific HPLC system and conditions and should be determined experimentally.

Visualizations

The following diagrams illustrate the analytical workflows for establishing the reference standard.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_comparison Comparative Analysis cluster_documentation Documentation synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (GC-MS, HRMS) purification->ms hplc HPLC (Purity Assessment) purification->hplc comp_analysis Side-by-Side Analytical Comparison nmr->comp_analysis ms->comp_analysis hplc->comp_analysis isomers Procurement of Isomer Standards (ortho- and para-) isomers->comp_analysis cert Certificate of Analysis (CoA) Generation comp_analysis->cert

Caption: Workflow for Establishing a Reference Standard.

HPLC_Analysis_Workflow start Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System start->hplc column C18 Reverse-Phase Column hplc->column detector UV Detector (275 nm) column->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Retention Time, Peak Area, Purity) data->analysis

Caption: HPLC Analysis Workflow for Purity Determination.

Conclusion

The establishment of a qualified reference standard for this compound is achievable through a systematic approach involving synthesis, purification, and comprehensive analytical characterization. This guide provides the necessary framework, including detailed experimental protocols and expected comparative data, to distinguish the target compound from its isomers and to ensure its suitability for use in a regulated research and development environment. Adherence to these guidelines will facilitate the generation of a robust Certificate of Analysis and ensure the reliability of future experimental results.

Comparative Efficacy Analysis of 2-(3-Methoxyphenyl)pyrrolidine and Known Inhibitors of Monoamine Transporters and Oxidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 2-(3-Methoxyphenyl)pyrrolidine as an inhibitor of monoamine transporters and monoamine oxidases. Due to the limited publicly available data on this compound, this comparison leverages data from structurally similar pyrrolidine derivatives and contrasts their performance with well-established inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and monoamine oxidases A and B (MAO-A, MAO-B).

Introduction to Pyrrolidine Scaffolds in Neuropharmacology

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system. Its derivatives have shown significant activity as inhibitors of monoamine reuptake and monoamine oxidases, enzymes crucial for regulating neurotransmitter levels in the brain. Dysregulation of these systems is implicated in various neurological and psychiatric disorders, making them key targets for drug development.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various pyrrolidine derivatives and known inhibitors against monoamine transporters and monoamine oxidases. The data is presented as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Table 1: Comparative Efficacy against Monoamine Transporters

CompoundTargetKᵢ (nM)IC₅₀ (nM)Reference Compound(s)Kᵢ/IC₅₀ (nM) of Reference
Pyrrolidine Derivatives
3,3-disubstituted pyrrolidine analogDAT/SERT/NETLow nM---
3-(phenoxy-phenyl-methyl)-pyrrolidine analog (39b)NET/SERT-Potent & Balanced--
1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 11)SERT9.2---
DAT288.0-
1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 4)SERT47.0---
NET167.0-
DAT-43% inhibition @ 1µM
α-Pyrrolidinovalerophenone (α-PVP)DAT-22.2Cocaine100 - 300
Known Inhibitors
MethylphenidateDAT--Cocaine100 - 300
NET--
WIN 35,428DAT----
NisoxetineNET----
ParoxetineSERT----

Table 2: Comparative Efficacy against Monoamine Oxidases

CompoundTargetKᵢ (µM)IC₅₀ (µM)Reference Compound(s)Kᵢ/IC₅₀ (µM) of Reference
Pyrrolidine Derivatives
N-propargylpyrrolidine-based secondary carboxamide (Compound 1)MAO-A-6.42 (irreversible)Clorgyline, Moclobemide-
MAO-B-7.83 (irreversible)Selegiline, Pargyline-
((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14)MAO-B-0.037Safinamide-
Known Inhibitors
ClorgylineMAO-A----
MoclobemideMAO-A----
SelegilineMAO-B----
PargylineMAO-B----
SafinamideMAO-B-0.23--

Note: The inhibitory activities of pyrrolidine derivatives can vary significantly based on their substitution patterns.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine efficacy, the following diagrams illustrate the relevant biological pathways and experimental procedures.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron monoamine Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) synaptic_cleft monoamine->synaptic_cleft Release transporter Monoamine Transporter (DAT, SERT, NET) transporter->presynaptic_neuron Recycling mao Monoamine Oxidase (MAO-A, MAO-B) transporter->mao Metabolism synaptic_cleft->transporter Reuptake receptor Postsynaptic Receptor synaptic_cleft->receptor Binding inhibitor This compound or Known Inhibitor inhibitor->transporter Inhibition inhibitor->mao Inhibition

Caption: Monoamine neurotransmitter signaling at the synapse and points of inhibition.

experimental_workflow cluster_transporter_assay Monoamine Transporter Inhibition Assay cluster_mao_assay Monoamine Oxidase Inhibition Assay start_transporter Prepare cells expressing a specific monoamine transporter (e.g., HEK293-DAT) radioligand_binding Radioligand Binding Assay: Incubate cells with radiolabeled ligand and test compound start_transporter->radioligand_binding uptake_assay Neurotransmitter Uptake Assay: Incubate cells with radiolabeled neurotransmitter and test compound start_transporter->uptake_assay measure_transporter Measure radioactivity to determine displacement or inhibition of uptake radioligand_binding->measure_transporter uptake_assay->measure_transporter calculate_transporter Calculate Kᵢ or IC₅₀ measure_transporter->calculate_transporter start_mao Prepare purified MAO-A or MAO-B enzyme or tissue homogenates incubate_mao Incubate enzyme with substrate (e.g., kynuramine) and test compound start_mao->incubate_mao measure_mao Measure product formation (e.g., fluorescent or colorimetric detection) incubate_mao->measure_mao calculate_mao Calculate IC₅₀ measure_mao->calculate_mao

Caption: Generalized experimental workflows for assessing inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are summaries of standard experimental protocols.

Monoamine Transporter Inhibition Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter.

  • Materials:

    • Cell membranes or tissue homogenates expressing the transporter of interest (e.g., rat striatum for DAT).

    • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT).

    • Test compound (this compound or other inhibitors).

    • Reference compound for non-specific binding (e.g., cocaine for DAT).

    • Assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

2. Neurotransmitter Uptake Assay

  • Objective: To measure the functional inhibition of neurotransmitter uptake by a test compound.

  • Materials:

    • Cells stably expressing the transporter of interest (e.g., HEK293 cells).

    • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Test compound.

    • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add the radiolabeled neurotransmitter and incubate for a short period.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the inhibitory potency (IC₅₀) of a test compound against MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from tissues.

    • MAO substrate (e.g., kynuramine).

    • Test compound.

    • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Detection reagents for measuring the product of the enzymatic reaction (e.g., a fluorescent or colorimetric probe).

  • Procedure:

    • Pre-incubate the MAO enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Incubate for a defined period at a specific temperature.

    • Stop the reaction and measure the amount of product formed.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While direct experimental data for this compound is not extensively available, the analysis of structurally related pyrrolidine derivatives suggests its potential as a modulator of monoamine transporters and/or monoamine oxidases. The provided comparative data for known inhibitors and analogous compounds, along with detailed experimental protocols, offer a framework for researchers to design and execute studies to precisely characterize the efficacy and selectivity of this compound. Such investigations are essential to elucidate its therapeutic potential for neurological and psychiatric disorders.

Comparative In Vivo Efficacy of Pyrrolidine-2,5-dione Analogs as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticonvulsant properties of novel pyrrolidine-2,5-dione derivatives.

This guide provides an objective comparison of the in vivo efficacy of several N-Mannich base analogs derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. The data presented is compiled from preclinical studies and aims to assist researchers in identifying promising candidates for further development as antiepileptic drugs.

Data Summary

The anticonvulsant activity of the synthesized pyrrolidine-2,5-dione analogs was evaluated in standard murine models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. The median effective doses (ED50) were determined to quantify the potency of each compound.

Table 1: In Vivo Anticonvulsant Activity of Pyrrolidine-2,5-dione and 3-Methylpyrrolidine-2,5-dione Analogs

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)6 Hz (32 mA) (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Reference
12 16.13134.0-> 500[1]
13 46.07> 300-> 300[1]
15 39.81> 300-> 300[1]
23 42.66128.8-> 500[1]
24 30.20> 300-> 300[1]
Compound 4 62.14-75.59-[2]
Compound 6 68.30> 13028.20> 300[3][4]
Compound 14 49.667.431.3-[5]
Compound 19 ----[3][4]
Compound 33 27.4-30.8> 200[6]
Valproic Acid 252.74-130.64-[3][4]
Ethosuximide --221.7-[2]

Note: A lower ED50 value indicates higher anticonvulsant potency. Some data points were not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[7]

  • Animals: Adult male albino Swiss mice (20-25 g) are used.[8]

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at varying doses. A vehicle control (e.g., 0.5% methylcellulose) is also used.

  • Seizure Induction: At a predetermined time after compound administration (typically 30-60 minutes), a maximal seizure is induced via corneal electrodes.[8] An alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).[8]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8] The percentage of animals protected from the tonic extension is recorded for each dose group.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying drugs that may be effective against absence seizures.

  • Animals: Adult male albino Swiss mice (18-22 g) are used.[8]

  • Compound Administration: Test compounds or vehicle are administered i.p.

  • Chemoconvulsant Administration: After a suitable pretreatment time (e.g., 30-60 minutes), a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.[8]

  • Observation: Animals are placed in individual observation chambers and observed for the presence or absence of seizures, typically for 30 minutes.[8]

  • Endpoint: The primary endpoint is the failure to observe even a single episode of clonic spasms of at least 5 seconds duration. The latency to the first seizure and the percentage of animals protected are recorded.

  • Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the seizure endpoint.

Hz Psychomotor Seizure Test

The 6 Hz test is a model of therapy-resistant partial seizures.

  • Animals: Adult male mice are used.

  • Compound Administration: Test compounds or vehicle are administered i.p.

  • Seizure Induction: After the designated pretreatment time, a constant current electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz) is delivered for a set duration (e.g., 3 seconds) via corneal electrodes.

  • Observation: Animals are observed for the presence or absence of seizure activity, characterized by a "stunned" posture with rearing and forelimb clonus.

  • Endpoint: Protection is defined as the absence of the characteristic seizure behavior.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the seizure, is determined.

Visualizations

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the general workflow for the in vivo screening of potential anticonvulsant compounds.

G cluster_0 Compound Administration cluster_1 Seizure Induction Models cluster_2 Data Analysis cluster_3 Outcome A Test Compound (i.p.) C MES Test (Electrical Stimulation) A->C D scPTZ Test (Chemical (PTZ) Induction) A->D E 6 Hz Test (Electrical Stimulation) A->E B Vehicle Control (i.p.) B->C B->D B->E F Observation of Seizure Phenotype C->F D->F E->F G Calculation of ED50 F->G H Identification of Lead Candidates G->H

Caption: General workflow for in vivo anticonvulsant drug screening.

Signaling Pathway Inhibition by GABAergic Drugs

The scPTZ seizure model is sensitive to drugs that enhance GABAergic neurotransmission. The following diagram illustrates the simplified mechanism of action for such compounds.

cluster_GABA GABAergic Synapse GABA GABA Receptor GABA-A Receptor GABA->Receptor Chloride Cl- Influx Receptor->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability PTZ PTZ PTZ->Receptor Inhibits Drug Anticonvulsant Drug (e.g., Benzodiazepines) Drug->Receptor Enhances

Caption: Simplified mechanism of GABA-A receptor modulation by PTZ and anticonvulsants.

References

A Head-to-Head Comparison of Modern Synthetic Routes to 2-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 2-arylpyrrolidines, a key structural motif in numerous pharmaceuticals and natural products, is of paramount importance. This guide provides a detailed head-to-head comparison of three prominent methods for their synthesis: Palladium-Catalyzed Carboamination, Biocatalytic Transaminase-Triggered Cyclization, and Diastereoselective Grignard Addition to N-tert-butanesulfinyl Imines. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research endeavor.

Performance Overview

The choice of synthetic method for constructing 2-arylpyrrolidines is often dictated by the desired stereochemistry, substrate scope, and tolerance to functional groups. Below is a summary of the key performance metrics for the three highlighted methodologies.

MethodKey FeaturesYield RangeStereoselectivityKey Reagents/Catalysts
Palladium-Catalyzed Carboamination Enantioselective synthesis from readily available starting materials.69-78%[1][2]82-94% ee[1]Pd₂(dba)₃, (R)-Siphos-PE (chiral ligand), NaOtBu
Biocatalytic Transaminase-Triggered Cyclization Employs enzymes for high enantioselectivity; environmentally benign.up to 90% (analytical)[3][4][5], 84% (preparative)[4][5][6]>99.5% ee[3][4][5][6]Transaminase (e.g., ATA-117-Rd11), PLP, Isopropylamine
Diastereoselective Grignard Addition General method for both enantiomers with high diastereoselectivity.High[7][8][9]High (d.r. often >95:5)Grignard reagents, Chiral N-tert-butanesulfinyl imine

Reaction Pathways and Mechanisms

To visualize the distinct approaches of these synthetic strategies, the following diagrams illustrate their core transformations.

Palladium_Catalyzed_Carboamination Palladium-Catalyzed Carboamination Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_product Product ArylBromide Aryl Bromide Reaction Pd-Catalyzed Carboamination ArylBromide->Reaction Aminoalkene N-Boc-pent-4-enylamine Aminoalkene->Reaction Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Reaction Ligand (R)-Siphos-PE Ligand->Reaction Base NaOtBu Base->Reaction Product Enantioenriched 2-Arylpyrrolidine Reaction->Product

Palladium-Catalyzed Carboamination Workflow

Biocatalytic_Transaminase_Cyclization Biocatalytic Transaminase-Triggered Cyclization Start ω-Chloroketone Enzyme Transaminase (TA) PLP, Isopropylamine Start->Enzyme Intermediate Chiral Amine (in situ) Enzyme->Intermediate Cyclization Spontaneous Intramolecular Cyclization Intermediate->Cyclization Product Enantioenriched 2-Arylpyrrolidine Cyclization->Product

Biocatalytic Transaminase-Triggered Cyclization

Grignard_Addition Diastereoselective Grignard Addition cluster_reactants Reactants Grignard Aryl Grignard Reagent Addition Diastereoselective Addition Grignard->Addition Imine Chiral γ-Chloro N-tert-butanesulfinyl Imine Imine->Addition Intermediate Sulfinamide Adduct Addition->Intermediate Cyclization Intramolecular Cyclization & Deprotection Intermediate->Cyclization Product Enantioenriched 2-Arylpyrrolidine Cyclization->Product

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and organic synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound characterization, ensuring stereochemical purity and influencing pharmacological activity. This guide provides a comprehensive comparison of established analytical methods for assessing the enantiomeric excess of chiral 2-(3-Methoxyphenyl)pyrrolidine, a key structural motif in various biologically active molecules. While specific literature on this exact analyte is sparse, this document synthesizes robust methodologies applied to analogous chiral amines and pyrrolidine derivatives, offering detailed experimental protocols and supporting data.

Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess for chiral amines like this compound predominantly relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is often dictated by factors such as the analyte's volatility, the required level of accuracy, available instrumentation, and throughput needs.

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), or analysis of diastereomers on an achiral phase after derivatization.[1][2][3][4]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclodextrin-based.[5][6]High resolution and accuracy, well-established, versatile, and scalable.[1][2]Can have longer analysis times and higher solvent consumption compared to other methods.[7]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral column.[8]Cyclodextrin derivatives are common chiral stationary phases.High efficiency, fast analysis for volatile compounds.[9]Requires analyte to be volatile and thermally stable; derivatization is often necessary.[8][9]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[10][11][12][13]Mosher's acid (MTPA), isothiocyanate-based CDAs, BINOL derivatives.[13][14][15]Rapid analysis, provides structural information, and requires no chromatographic separation.[10]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.

Experimental Protocols

The following sections provide detailed protocols for the primary methods used in determining the enantiomeric excess of chiral amines. These are representative procedures that can be adapted and optimized for this compound.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC (Direct Method)

Chiral HPLC is a widely used and reliable method for separating enantiomers.[1][9] The direct approach, utilizing a chiral stationary phase, is often preferred for its simplicity.[4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is a good starting point for method development.[6]

  • Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol is typically used. A common starting point is n-Hexane:Isopropanol (90:10, v/v).[6] For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 or 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the racemic this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare the sample to be analyzed at the same concentration in the mobile phase.

Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the test sample.

  • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[9]

Protocol 2: Enantiomeric Excess Determination by NMR Spectroscopy using a Chiral Derivatizing Agent

This method involves the conversion of the enantiomeric amine into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA).[13] The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric excess.

Reagents and Equipment:

  • NMR spectrometer (¹H or ¹⁹F NMR).

  • High-purity NMR solvents (e.g., CDCl₃).

  • Chiral Derivatizing Agent (CDA), for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or a more recent isothiocyanate-based CDA.[14]

  • Coupling agents (if necessary, e.g., DCC or EDC).

  • The chiral this compound sample.

Procedure (using an isothiocyanate-based CDA as an example):

  • In an NMR tube, dissolve a precisely weighed amount of the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Add a slight molar excess (e.g., 1.1 equivalents) of the chiral isothiocyanate derivatizing agent to the NMR tube.

  • The reaction to form the thiourea diastereomers is typically rapid and can be monitored directly in the NMR tube.[14]

  • Acquire the NMR spectrum (e.g., ¹H or ¹⁹F NMR, depending on the CDA) after the reaction is complete.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton or fluorine atom in the two diastereomers.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess based on the ratio of the integrals, similar to the HPLC method.

Workflow for Enantiomeric Excess Determination

The selection and implementation of a method for determining enantiomeric excess follows a logical progression, from initial method development to routine analysis.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis racemic_std Prepare Racemic Standard method_selection Select Method (HPLC, GC, NMR) racemic_std->method_selection hplc_dev HPLC: Screen Chiral Stationary Phases & Mobile Phases method_selection->hplc_dev Chromatographic nmr_dev NMR: Screen Chiral Derivatizing/Solvating Agents method_selection->nmr_dev Spectroscopic optimize Optimize Separation/ Signal Resolution hplc_dev->optimize nmr_dev->optimize validate Validate Method (Linearity, Accuracy, Precision) optimize->validate prep_sample Prepare Chiral Sample validate->prep_sample analyze Analyze Sample using Validated Method prep_sample->analyze calc_ee Calculate Enantiomeric Excess analyze->calc_ee report Report Results calc_ee->report

Caption: General workflow for assessing enantiomeric excess.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(3-Methoxyphenyl)pyrrolidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-Methoxyphenyl)pyrrolidine, a compound for which specific disposal protocols may not be readily available. The following procedures are based on the safety data sheets of structurally similar compounds and general principles of hazardous waste management.

Hazard Profile and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not identified, an analysis of related compounds such as 2-methoxyphenol, 1-methyl-2-pyrrolidinone, and pyrrolidine provides insight into its potential hazards.[1][2] Personnel handling this chemical must be thoroughly familiar with its potential risks and adhere to all recommended safety precautions.

Inferred Hazard Information:

Hazard StatementDescriptionPotential Source Compounds
H302Harmful if swallowed2-Methoxyphenol, Pyrrolidine[1]
H314 / H315Causes severe skin burns and eye damage / Causes skin irritationPyrrolidine, 1-Methyl-2-pyrrolidinone[2]
H318 / H319Causes serious eye damage / Causes serious eye irritation2-Methoxyphenol, 1-Methyl-2-pyrrolidinone[1][2]
H332Harmful if inhaled2-Methoxyphenol, Pyrrolidine[1]
H335May cause respiratory irritation1-Methyl-2-pyrrolidinone[2]
H402 / H412Harmful to aquatic life / Harmful to aquatic life with long lasting effectsPyrrolidine, 2-Methoxyphenol[1]

Precautionary Statements:

All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.

On-Site Waste Management and Disposal Protocol

Direct disposal of this compound into sanitary sewers or general waste is strictly prohibited. The only approved method of disposal is through a licensed hazardous waste management service.

Experimental Protocol: Waste Segregation and Containment

  • Designate a Waste Container: Select a clean, chemically compatible, and sealable container for the collection of this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Segregate Waste: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.

  • Containment: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be secure, away from drains, and equipped with secondary containment, such as a chemical-resistant tray, to manage potential leaks.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste vendor to schedule a pickup. Provide them with a complete inventory of the waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Work from the outside of the spill inwards to prevent its spread.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with soap and water or an appropriate laboratory cleaning agent.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS department in accordance with your institution's policies.

Below is a logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Containment cluster_2 Disposal cluster_3 Spill Response A Identify Waste This compound B Review Safety Data (or inferred data) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select & Label Hazardous Waste Container C->D E Segregate from Incompatible Chemicals D->E F Store in Designated SAA with Secondary Containment E->F G Contact EHS or Approved Waste Vendor F->G H Provide Waste Inventory G->H I Schedule Pickup H->I J Spill Occurs K Alert Personnel & Don PPE J->K L Contain with Inert Absorbent K->L M Collect in Hazardous Waste Container L->M N Decontaminate Area M->N O Report Spill N->O

Caption: Disposal workflow for this compound.

References

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